Roscovitine
Descripción
R-roscovitine (Seliciclib or CYC202) is a cyclin-dependent kinase (CDK) inhibitor that preferentially inhibits multiple enzyme targets including CDK2, CDK7 and CDK9, which alter the growth phase of treated cells. Developed by Cyclacel, seliciclib is being researched for the treatment of non-small cell lung cancer (NSCLC), leukemia, HIV infection, herpes simplex infection, and the mechanisms of chronic inflammation disorders.
Seliciclib has been reported in Ophioparma ventosa with data available.
Seliciclib is an orally available small molecule and cyclin-dependent kinase (CDK) inhibitor with potential apoptotic and antineoplastic activity. CDKs, serine/threonine kinases that play an important role in cell cycle regulation, are overexpressed in various malignancies. Seliciclib primarily inhibits CDK 2, 7, and 9 by competing for the ATP binding sites on these kinases, leading to a disruption of cell cycle progression. In addition, this agent seems to interfere with CDK-mediated phosphorylation of the carboxy-terminal domain of RNA polymerase II, thereby inhibiting RNA polymerase II-dependent transcription. This may lead to the down-regulation of anti-apoptotic factors, such as myeloid cell leukemia sequence 1 (Mcl-1), a protein crucial for the survival of a range of tumor cell types. The down-regulation of anti-apoptotic factors may lead to an induction of apoptosis, thereby further contributing to seliciclib's antiproliferative effects.
SELICICLIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
A purine derivative and competitive inhibitor of CYCLIN-DEPENDENT KINASES that has therapeutic potential as an antineoplastic and antiviral agent.
Propiedades
IUPAC Name |
(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHMVBBUGXLCJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171928 | |
| Record name | Seliciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186692-46-6 | |
| Record name | Roscovitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186692-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seliciclib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seliciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | roscovitine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Seliciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELICICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ES1C2KQ94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Roscovitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roscovitine, also known as Seliciclib or CYC202, is a small molecule 2,6,9-trisubstituted purine (B94841) analogue that has garnered significant interest in the scientific community for its potent and selective inhibition of cyclin-dependent kinases (CDKs).[1][2] Initially identified for its ability to block the cell cycle, further research has elucidated its multifaceted mechanism of action, which also encompasses the induction of apoptosis and the inhibition of transcription. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Primary Molecular Target: Cyclin-Dependent Kinases
This compound exerts its primary effects by competitively inhibiting the ATP-binding pocket of several key cyclin-dependent kinases.[1][2] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby halting the processes they regulate. This compound exhibits a high degree of selectivity for a specific subset of CDKs, with significantly lower activity against other kinase families.[1][3]
Kinase Selectivity Profile
The inhibitory activity of this compound has been extensively characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against CDK1, CDK2, CDK5, CDK7, and CDK9, while showing minimal inhibition of CDK4 and CDK6.[1][4][5]
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.65[4][6] |
| CDK2/cyclin A | 0.7[4][6] |
| CDK2/cyclin E | 0.7[4][6] |
| CDK5/p35 | 0.16 - 0.2[4][6] |
| CDK7/cyclin H | ~0.7[1] |
| CDK9/cyclin T | ~0.4[1] |
| CDK4/cyclin D1 | >100[1][6] |
| CDK6/cyclin D2 | >100[6] |
| ERK1 | 34[6] |
| ERK2 | 14[4][6] |
Table 1: In vitro inhibitory activity of this compound against various kinases. This table summarizes the IC50 values of this compound for its primary CDK targets and other selected kinases, highlighting its selectivity profile.
Downstream Cellular Effects
The inhibition of specific CDKs by this compound triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis. These effects are interconnected and contribute to the overall anti-proliferative activity of the compound.
Cell Cycle Arrest
By targeting CDK1 and CDK2, which are crucial for the G1/S and G2/M transitions, this compound effectively halts cell cycle progression.[1][2] The specific phase of arrest can vary depending on the cell type, concentration of this compound, and duration of treatment.[2]
Quantitative Analysis of Cell Cycle Arrest:
Treatment of various cancer cell lines with this compound leads to a significant accumulation of cells in the G1 and G2/M phases of the cell cycle. For example, in glioblastoma A172 cells, a dose-dependent increase in the G2/M fraction was observed after 72 hours of incubation.[7] Similarly, in rabbit retinal pigment epithelial cells, this compound treatment resulted in an accumulation of cells in the S and G2/M phases.[8]
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| A172 (Glioblastoma) | 0 (Control) | 72 | 70.6 | - | 26.9 |
| 100 | 72 | 28.8 | - | 54.5 | |
| G28 (Glioblastoma) | 0 (Control) | 72 | 41.5 | - | 57.6 |
| 100 | 72 | 24.1 | - | 55.4 |
Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines. This table presents representative data on the percentage of cells in different phases of the cell cycle after treatment with this compound, demonstrating its ability to induce cell cycle arrest.[7]
Induction of Apoptosis
A key mechanism contributing to the anti-cancer activity of this compound is its ability to induce programmed cell death, or apoptosis. This is achieved through multiple pathways, primarily linked to the inhibition of transcriptional CDKs (CDK7 and CDK9).
CDK7 and CDK9 are essential components of the transcription machinery, responsible for phosphorylating the C-terminal domain of RNA polymerase II (RNAPII). By inhibiting these kinases, this compound effectively suppresses the transcription of genes with short-lived mRNA and protein products.[9] A critical target in this regard is the anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1). The downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins, tipping the scales towards cell death.
This compound has also been shown to modulate the expression of other key regulators of apoptosis. Studies have reported the downregulation of anti-apoptotic proteins such as Bcl-2, survivin, and XIAP.[2] Conversely, an upregulation of the tumor suppressor protein p53 has been observed in some cell lines, which can further contribute to the apoptotic response.[2][10] In certain contexts, an increase in the pro-apoptotic protein Bax has also been noted.[8]
Quantitative Analysis of Apoptosis Induction:
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines using methods such as Annexin V staining followed by flow cytometry. For instance, in chronic lymphocytic leukemia (B-CLL) cells, 20 µM this compound induced apoptosis in a significant portion of the cell population.[11]
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells |
| B-CLL | 20 | - | Significant increase |
| A172 (Glioblastoma) | 100 | 72 | 16.7 |
| 100 | 96 | 55.1 |
Table 3: Quantification of Apoptosis Induced by this compound. This table provides examples of the percentage of apoptotic cells in different cancer cell lines following treatment with this compound.[7][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDKs.
Materials:
-
Recombinant active CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Histone H1 (or other suitable substrate)
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
10 mM Magnesium Acetate
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired duration.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V Staining
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][13][14][15]
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To determine the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bax, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).[16][17][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
Figure 1: this compound's core mechanism of action.
Figure 2: Workflow for in vitro kinase inhibition assay.
Figure 3: Workflow for cell cycle analysis.
Figure 4: Workflow for apoptosis assay.
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 3. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin-dependent kinase inhibitor this compound induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cyclin-dependent kinase inhibitor this compound inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound up-regulates p53 protein and induces apoptosis in human HeLaS(3) cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase inhibitor this compound induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Roscovitine: A Technical Guide to its Primary Cyclin-Dependent Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small molecule inhibitor of several cyclin-dependent kinases (CDKs).[1][2] As a 2,6,9-trisubstituted purine (B94841) analog, it exerts its biological effects by competing with ATP for the binding site in the catalytic cleft of these kinases.[1][2] This competitive inhibition halts the phosphorylation of downstream substrates, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines.[1][3] this compound's selectivity for a subset of CDKs makes it a valuable tool for studying cellular processes and a potential therapeutic agent in oncology and other disease areas.[3][4] This technical guide provides an in-depth overview of the primary CDK targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.
Primary CDK Targets of this compound
This compound exhibits a distinct selectivity profile, primarily targeting a subset of CDKs involved in cell cycle progression and transcriptional regulation. Its most potent inhibitory activity is directed towards CDK1, CDK2, CDK5, CDK7, and CDK9.[1][5] Conversely, it is a poor inhibitor of CDK4 and CDK6.[1][5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary CDK targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values of this compound for its key CDK targets.
| CDK Target | Cyclin Partner | IC50 (µM) |
| CDK1 (cdc2) | Cyclin B | 0.65 - 2.7 |
| CDK2 | Cyclin A | 0.7 |
| CDK2 | Cyclin E | 0.1 - 0.7 |
| CDK5 | p35 | 0.16 - 0.2 |
| CDK7 | Cyclin H | 0.49 - 0.5 |
| CDK9 | Cyclin T1 | ~0.79 - 0.8 |
| CDK4 | Cyclin D1 | >100 |
| CDK6 | Cyclin D3 | >100 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant enzymes.
Key Signaling Pathways Modulated by this compound
The inhibition of its primary CDK targets by this compound leads to the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
Cell Cycle Regulation
By inhibiting CDK1 and CDK2, this compound directly interferes with the machinery that drives the cell cycle.[1] Inhibition of CDK2/Cyclin E and CDK2/Cyclin A complexes prevents the G1/S phase transition, while inhibition of CDK1/Cyclin B blocks entry into mitosis (G2/M transition).[1] This leads to cell cycle arrest at these checkpoints.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.[6] It achieves this by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[6] This prevention of IκBα phosphorylation and subsequent degradation keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its target genes.[6][7]
p53 Signaling Pathway
This compound can induce the accumulation and activation of the tumor suppressor protein p53.[8][9] This is thought to occur through the inhibition of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).[10] By inhibiting CDK9, this compound blocks the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a general inhibition of transcription.[8][10] This transcriptional stress is a known trigger for p53 stabilization and activation, which in turn can lead to apoptosis.[8][9]
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of this compound on the activity of a specific CDK.
Objective: To quantify the IC50 value of this compound against a specific CDK/cyclin complex.
Materials:
-
Recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A)
-
Specific substrate (e.g., Histone H1)
-
This compound (serial dilutions)
-
[γ-³²P]ATP or unlabeled ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 75 mM phosphoric acid or EDTA)
-
P81 phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant CDK/cyclin complex, the substrate, and varying concentrations of this compound in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a solution containing ATP (radiolabeled or unlabeled).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Separation and Quantification:
-
Radiometric Assay: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (SDS-PAGE): Separate the reaction products by SDS-PAGE. The phosphorylated substrate can be detected by autoradiography (if using [γ-³²P]ATP) or by using a phospho-specific antibody followed by Western blotting.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control (e.g., DMSO) for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of a compound.
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in the levels and phosphorylation status of specific proteins within the CDK signaling pathways following this compound treatment.
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of downstream substrates (e.g., Rb) and the expression levels of key pathway proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-p53, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the changes in protein expression or phosphorylation levels relative to loading controls (e.g., β-actin or GAPDH).
Conclusion
This compound is a well-characterized CDK inhibitor with a defined selectivity profile, primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9. Its ability to modulate key signaling pathways involved in cell cycle control, inflammation, and apoptosis underscores its potential as both a research tool and a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of this compound and to further elucidate its mechanisms of action in various biological contexts. The provided visualizations of the affected signaling pathways offer a clear conceptual understanding of the downstream consequences of this compound's primary CDK inhibition. This comprehensive technical overview serves as a valuable resource for professionals in the fields of cancer research, drug discovery, and molecular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. R-Roscovitine simultaneously targets both the p53 and NF-kappaB pathways and causes potentiation of apoptosis: implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclin-dependent kinase inhibitor this compound inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of p53 by this compound-mediated suppression of MDM2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional p53 in cells contributes to the anticancer effect of the cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Roscovitine's Impact on Cell Cycle Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs). By competing with ATP for the binding site on these crucial cell cycle regulators, this compound effectively halts cell cycle progression and can induce apoptosis in rapidly dividing cells. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on various phases of the cell cycle, and detailed protocols for key experimental analyses. The information presented is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound as a research tool and explore its therapeutic potential.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer, making the proteins that control the cell cycle, particularly cyclin-dependent kinases (CDKs), attractive targets for therapeutic intervention. This compound has emerged as a significant tool in cell cycle research and as a potential anti-cancer agent due to its selective inhibition of key CDKs.[1][2] This guide delves into the core aspects of this compound's interaction with the cell cycle machinery.
Mechanism of Action
This compound functions as a competitive inhibitor of the ATP-binding pocket of several CDKs.[2] This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the progression of the cell cycle at various checkpoints. The primary targets of this compound are CDK1, CDK2, CDK5, CDK7, and CDK9.[2] It is a poor inhibitor of CDK4 and CDK6.[2] The inhibitory effects of this compound are reversible.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The potency of this compound's inhibitory action is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific CDK-cyclin complex. The anti-proliferative effects also differ across various cancer cell lines.
Table 1: this compound IC50 Values for Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (µM) |
| CDK1/Cyclin B | 0.65 |
| CDK2/Cyclin A | 0.7 |
| CDK2/Cyclin E | 0.7 |
| CDK5/p25 | 0.16 |
| CDK7/Cyclin H | 0.46 |
| CDK9/Cyclin T1 | 0.60 |
| CDK4/Cyclin D1 | >100 |
| CDK6/Cyclin D3 | >100 |
Data compiled from multiple sources.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in A172 Glioblastoma Cells (72h treatment)
| This compound (µM) | % G1/S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| 0 (Control) | 70.6 | 26.9 | 2.5 |
| 10 | Not Specified | 29.7 | 4.4 |
| 25 | Not Specified | 37.8 | 3.9 |
| 50 | Not Specified | 48.2 | 8.7 |
| 100 | 28.8 | 54.5 | 16.7 |
Data adapted from a study on A172 glioblastoma cells.[3]
Impact on Cell Cycle Checkpoints
This compound's inhibition of specific CDKs leads to cell cycle arrest at different phases, primarily the G1/S and G2/M transitions. The specific checkpoint at which arrest occurs can be dependent on the cell type, this compound concentration, and duration of treatment.[2]
G1/S Transition Arrest
The transition from the G1 to the S phase is primarily regulated by the activity of CDK2/Cyclin E complexes. These complexes phosphorylate the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. This compound's inhibition of CDK2 prevents the hyperphosphorylation of pRb, keeping it in its active, E2F-bound state. This blocks the G1/S transition.
References
Roscovitine's Role in Inhibiting Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roscovitine, a small molecule inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant tool in cancer research and drug development due to its potent anti-proliferative and pro-apoptotic activities. A primary mechanism underpinning these effects is its ability to potently inhibit transcription. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its transcriptional inhibitory effects, focusing on its interaction with key cellular machinery. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Transcriptional Inhibition
This compound, also known as Seliciclib or CYC202, is a purine (B94841) analog that functions as a competitive inhibitor at the ATP-binding site of several CDKs.[1][2] Its role in transcription inhibition is primarily mediated through its potent activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9) .[3][4]
These two kinases are integral components of the basal transcription machinery:
-
CDK7 , as part of the general transcription factor TFIIH, is responsible for the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II) at serine 5 (Ser5).[3][5] This phosphorylation event is a critical step for transcription initiation and promoter clearance.
-
CDK9 , the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the RNAP II CTD at serine 2 (Ser2).[3][6] This modification is essential for the transition from abortive to productive transcription elongation and the release of paused RNAP II from promoter-proximal regions.
By inhibiting CDK7 and CDK9, this compound effectively prevents the sequential phosphorylation of the RNAP II CTD.[6] This leads to a global reduction in transcription, as RNAP II is unable to efficiently initiate and elongate mRNA transcripts. The consequence of this widespread transcriptional arrest is the rapid downregulation of messenger RNAs (mRNAs) and proteins with short half-lives, such as the anti-apoptotic protein Mcl-1 .[4][7][8] The depletion of Mcl-1 is a key factor in the induction of apoptosis observed in many cancer cell lines treated with this compound.[4]
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound against various cyclin-dependent kinases has been determined through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy.
| Target CDK Complex | IC50 (µM) | References |
| CDK1/cyclin B | 0.65 | [9] |
| CDK2/cyclin A | 0.7 | [9] |
| CDK2/cyclin E | 0.1 - 0.7 | [3][9] |
| CDK5/p35 | 0.16 - 0.2 | [9] |
| CDK7/cyclin H | 0.36 - 0.8 | [3] |
| CDK9/cyclin T1 | ~0.79 - 0.81 | [3] |
| CDK4/cyclin D1 | >100 | [10] |
| CDK6/cyclin D2 | >100 | [11] |
| ERK1 | 34 | [11] |
| ERK2 | 14 | [11] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on transcription.
Western Blot Analysis of RNA Polymerase II Phosphorylation
This protocol is designed to assess the phosphorylation status of the RNAP II CTD at Serine 2 and Serine 5 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 5-60 µM) or a vehicle control (DMSO) for the desired time period (e.g., 2, 4, 6, 12, 24 hours).[6][12]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel to resolve the large RPB1 subunit of RNAP II.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for:
-
Phospho-RNAP II CTD (Ser2)
-
Phospho-RNAP II CTD (Ser5)
-
Total RNAP II (RPB1)
-
A loading control (e.g., GAPDH or β-actin)
-
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-specific signals to the total RNAP II signal.
Real-Time Quantitative PCR (RT-qPCR) for Mcl-1 mRNA Levels
This protocol measures the change in Mcl-1 mRNA expression following this compound treatment.
1. Cell Treatment and RNA Isolation:
-
Treat cells with this compound as described in the Western Blot protocol.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).[11]
2. DNase Treatment and Reverse Transcription:
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[11]
3. qPCR:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for Mcl-1 and a reference gene (e.g., GAPDH, ACTB)
-
A fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix
-
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for Mcl-1 and the reference gene.
-
Calculate the relative expression of Mcl-1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.[14]
In Vitro Kinase Assay for CDK7/CDK9 Inhibition
This assay directly measures the inhibitory effect of this compound on the kinase activity of CDK7 and CDK9.
1. Reagents and Setup:
-
Recombinant active CDK7/cyclin H and CDK9/cyclin T1 enzymes.
-
A suitable substrate (e.g., a peptide containing the RNAP II CTD consensus sequence).
-
ATP (including radiolabeled [γ-³²P]ATP or a system for non-radioactive detection).
-
Kinase assay buffer.
-
A serial dilution of this compound.
2. Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).[15]
3. Detection of Kinase Activity:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to deplete unused ATP, then add a second reagent to convert the ADP produced to ATP, which is then used to generate a luminescent signal.[16]
4. Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cultured cells.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.
2. Incubation:
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
3. Viability Measurement:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at a specific wavelength.[4]
-
ATP-Based Assay (e.g., CellTiter-Glo®): Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[4]
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the this compound concentration to determine the IC50 for cytotoxicity.
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Transcription Inhibition
Caption: this compound inhibits CDK7 and CDK9, preventing RNAP II phosphorylation and blocking transcription.
Experimental Workflow for Investigating this compound's Effect on Transcription
Caption: Workflow for characterizing this compound's transcriptional inhibition effects.
Conclusion
This compound serves as a powerful pharmacological tool for the study of transcription and a promising candidate for anti-cancer therapies. Its well-defined mechanism of action, centered on the inhibition of CDK7 and CDK9, provides a clear rationale for its observed biological effects. By disrupting the fundamental process of transcription, this compound triggers a cascade of events culminating in cell cycle arrest and apoptosis, particularly in cells reliant on the rapid turnover of key survival proteins. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this compound and other transcription-targeting therapeutics.
References
- 1. The cyclin-dependent kinase inhibitor this compound inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcgill.ca [mcgill.ca]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. R-Roscovitine (Seliciclib) prevents DNA damage-induced cyclin A1 upregulation and hinders non-homologous end-joining (NHEJ) DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture of Roscovitine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure and mechanism of action of Roscovitine (also known as Seliciclib or CYC202), a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on this compound's inhibitory activity and offers detailed protocols for key experimental assays.
Core Chemical Identity
This compound is a 2,6,9-trisubstituted purine (B94841) analog.[3][4] Its systematic IUPAC name is (2R)-2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl]amino}-1-butanol.[1] The compound has a molecular formula of C₁₉H₂₆N₆O and a molecular weight of 354.45 g/mol .[1][5] this compound is a white crystalline powder soluble in DMSO and ethanol.[1][6]
Mechanism of Action: A Competitive Inhibition of Cyclin-Dependent Kinases
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic cleft of CDKs.[1][3][5] This binding action prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrate, thereby inhibiting its catalytic activity.[7] This targeted inhibition of CDKs disrupts the cell cycle, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[1]
Quantitative Analysis of this compound's Inhibitory Activity
This compound exhibits high selectivity for a subset of CDKs, with potent inhibitory action against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][7] Conversely, it shows significantly weaker activity against CDK4 and CDK6.[1] The half-maximal inhibitory concentrations (IC₅₀) of this compound against various CDK complexes are summarized below.
| Kinase Target | IC₅₀ (µM) |
| CDK1/cyclin B | 0.65 |
| CDK2/cyclin A | 0.7 |
| CDK2/cyclin E | 0.1 - 0.7 |
| CDK4/cyclin D1 | >100 |
| CDK5/p25 | 0.16 - 0.2 |
| CDK6/cyclin D3 | >100 |
| CDK7/cyclin H | 0.46 - 0.49 |
| CDK9/cyclin T1 | 0.6 - 0.79 |
| ERK1 | 34 |
| ERK2 | 14 |
| Table 1: IC₅₀ values of this compound against a panel of kinases, compiled from multiple studies.[1][8][9][10][11] |
Visualizing the Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by this compound. By inhibiting the kinase activity of CDK1/Cyclin B and CDK2/Cyclin E complexes, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest at the G1/S and G2/M checkpoints.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
In Vitro Kinase Assay for IC₅₀ Determination
This assay quantifies the direct inhibitory effect of this compound on the activity of a specific CDK.
Materials:
-
Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase assay buffer, the recombinant CDK/cyclin complex, and the kinase substrate.
-
Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
IC₅₀ Calculation: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells. Determine the IC₅₀ value from the dose-response curve.
Western Blot Analysis of CDK Substrate Phosphorylation
This technique is used to detect changes in the phosphorylation status of downstream CDK substrates, confirming the on-target activity of this compound within cells.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of a CDK substrate, e.g., phospho-Rb and total Rb)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with this compound at the desired concentration and for the appropriate duration. Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., phospho-Rb) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control protein (e.g., β-actin). Quantify the band intensities to determine the change in phosphorylation.
References
- 1. CDK Substrate Phosphorylation and Ordering the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK/CK1 inhibitors this compound and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. In vitro kinase assay [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin‐dependent kinases by olomoucine and this compound reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Cyclin-Dependent Kinase Inhibitor, Prevents Replication of Varicella-Zoster Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
Roscovitine: A Technical Guide to a Purine Analog CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roscovitine, also known as Seliciclib or CYC202, is a 2,6,9-trisubstituted purine (B94841) analog that functions as a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] By competing with ATP for the binding site in the catalytic cleft of the kinase, this compound disrupts cellular processes fundamental to cell cycle progression and transcription, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its biochemical and cellular effects, detailed experimental protocols for its evaluation, and its clinical context. The information is tailored for professionals in the fields of cancer research, neurobiology, and drug development.
Core Mechanism of Action
This compound is a small molecule inhibitor that exerts its effects by directly competing with adenosine (B11128) triphosphate (ATP) for the binding pocket of target kinases.[3][4] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the kinase's substrate, thereby blocking the downstream signaling events. The purine structure of this compound mimics the adenine (B156593) base of ATP, allowing it to fit into the catalytic cleft of sensitive kinases.[5] The (R)-stereoisomer is the more biologically active form and is the one most frequently studied.[6][7]
The selectivity of this compound is a key aspect of its activity. It potently inhibits a specific subset of CDKs, primarily those involved in cell cycle regulation and transcription, while showing significantly less activity against others, such as CDK4 and CDK6.[3][4]
Figure 1: Mechanism of competitive inhibition by this compound.
Quantitative Data: Kinase Selectivity and Cellular Potency
The efficacy and selectivity of this compound have been quantified across numerous studies. The following tables summarize its inhibitory concentrations (IC50) against various kinases and its anti-proliferative effects on tumor cell lines.
Table 1: In Vitro Kinase Inhibition Profile of this compound
This table presents the half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified kinases, highlighting its selectivity for specific CDKs.
| Kinase Target | IC50 (µM) | Reference(s) |
| CDK Targets | ||
| CDK1/cyclin B | 0.65 | [8] |
| CDK2/cyclin A | 0.7 | [8] |
| CDK2/cyclin E | 0.1 - 0.7 | [1][8] |
| CDK5/p25 | 0.16 - 0.2 | [1][6] |
| CDK5/p35 | 0.16 | [8] |
| CDK7/cyclin H | 0.49 - 0.9 | [1][9] |
| CDK9/cyclin T1 | ~0.79 | [1] |
| CDK4/cyclin D1 | >100 | [1][4] |
| CDK6/cyclin D3 | >100 | [1][4] |
| Off-Target Kinases | ||
| ERK1 | 34 | [10] |
| ERK2 | 14 | [1][10] |
| DYRK1A | 1-40 range | [4][6] |
| CK1α/δ | 1-40 range | [4] |
Table 2: Anti-proliferative Activity of this compound
This table summarizes the growth inhibition potential of this compound in various human tumor cell lines.
| Cell Line Context | IC50 for Growth Inhibition (µM) | Reference(s) |
| Average across multiple human tumor cell lines | ~15 - 16 | [1][4][8] |
| Multiple Myeloma cell lines | 15 - 25 | [1] |
| Mantle Cell Lymphoma (Granta-519) | 25 - 50 (induces G2/M arrest) | [1] |
Cellular Effects: Cell Cycle Arrest and Apoptosis Induction
This compound's inhibition of key CDKs triggers two primary cellular outcomes: cell cycle arrest and apoptosis.[3][4] The specific phase of cell cycle arrest (G0, G1, S, or G2/M) can depend on the cell line, dose, and duration of treatment.[4][11][12]
-
Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of key substrates required for progression through the G1/S and G2/M checkpoints of the cell cycle.[13]
-
Apoptosis: this compound induces programmed cell death in a wide range of cancer cells.[4][13] This is achieved by modulating the expression of key apoptosis-regulating proteins. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1 and upregulate pro-apoptotic factors such as p53 and Bax.[4][12] Furthermore, inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, further tipping the balance toward cell death.[2]
Figure 2: Signaling pathways affected by this compound leading to cellular outcomes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of a specific CDK/cyclin complex.
Figure 3: Workflow for an in vitro kinase assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant CDK/cyclin complex, a specific substrate (e.g., histone H1 for CDK1/2), and varying concentrations of this compound in a kinase assay buffer.[1]
-
Initiation: Start the kinase reaction by adding a solution containing [γ-³²P]ATP.[1]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 10-30 minutes.[1]
-
Termination: Stop the reaction by adding a stop solution, such as an EDTA-containing buffer or SDS-PAGE loading buffer.[1]
-
Detection: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by SDS-PAGE followed by autoradiography or by spotting the mixture onto phosphocellulose filter paper, washing, and performing scintillation counting.[1]
-
Data Analysis: Quantify the amount of incorporated radiolabeled phosphate. Plot the percentage of kinase activity inhibition against the log concentration of this compound to determine the IC50 value.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle phase distribution.
Figure 4: Workflow for cell cycle analysis.
Methodology:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[12]
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12] RNase A is crucial to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. A sub-G1 peak can also be quantified as an indicator of apoptotic cells with fragmented DNA.[12]
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Cyclin-dependent kinase inhibitor this compound induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Roscovitine's Sphere of Influence: A Technical Guide to Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Roscovitine (CYC202, Seliciclib), a purine (B94841) analog and potent cyclin-dependent kinase (CDK) inhibitor, has garnered significant attention for its therapeutic potential in a range of diseases, most notably cancer.[1][2] Its mechanism of action, centered on the competitive inhibition of the ATP-binding site of CDKs, triggers a cascade of effects on various cellular signaling pathways.[1][3][4][5] This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathways Modulated by this compound
This compound's primary targets are the cyclin-dependent kinases, leading to profound effects on cell cycle progression and apoptosis.[1][3] However, its influence extends to other critical signaling networks, including the NF-κB, p53, Ras-MAPK, and JAK-STAT pathways.[1][2]
Cell Cycle Regulation
As a potent inhibitor of CDK1, CDK2, CDK7, and CDK9, this compound directly interferes with the machinery that drives the cell cycle.[1] This inhibition leads to cell cycle arrest at the G1/S and G2/M transitions, preventing cellular proliferation.[1][6][7] A key event in this process is the inhibition of Retinoblastoma protein (Rb) phosphorylation.[6][8] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry. Treatment with this compound has been shown to decrease both the phosphorylation and total protein levels of Rb.[6][8]
dot
Apoptosis Induction
This compound is a potent inducer of apoptosis in various cancer cell lines.[1] This programmed cell death is initiated through the modulation of key proteins in the intrinsic and extrinsic apoptotic pathways. This compound treatment has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Mcl-1, survivin, and XIAP.[1][9] Concurrently, it upregulates the expression of pro-apoptotic proteins, including p53 and its target p53AIP1.[1] The altered balance between pro- and anti-apoptotic BCL-2 family members is a critical factor in this compound-mediated apoptosis.[10]
dot
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[1][11] It can suppress TNF-α induced NF-κB activation by inhibiting the IκB kinase (IKK) activity.[11] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.[9][11]
dot
p53 Signaling Pathway
The tumor suppressor protein p53 is a key regulator of the cellular response to stress, including DNA damage. This compound has been shown to activate and stabilize p53.[1][11] This activation can contribute to the pro-apoptotic effects of the drug. In some cellular contexts, the anticancer effect of this compound is dependent on the presence of a functional p53.[1]
Ras-MAPK Signaling Pathway
The Ras-MAPK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. While this compound's primary targets are CDKs, it can also affect the MAPK pathway. Some studies have reported an increase in the phosphorylation of ERK1/2 upon this compound treatment.[6][8] However, despite this activation, this compound still leads to a decrease in cyclin D1 levels, a key downstream target of the MAPK pathway, ultimately contributing to cell cycle arrest.[8]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. This compound has been shown to inhibit STAT5 activity, which can contribute to its pro-apoptotic effects in certain leukemia cell lines.[1] In diffuse large B cell lymphoma (DLBCL), this compound was found to inhibit Stat3/Pim-1 signaling.[12]
Quantitative Data
The inhibitory activity of this compound against various cyclin-dependent kinases is a key determinant of its biological effects. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of this potency.
| Kinase Complex | IC50 (µM) | Reference(s) |
| CDK1/cyclin B | 0.65 | [1][3] |
| CDK2/cyclin A | 0.70 | [1] |
| CDK2/cyclin E | 0.1 - 0.7 | [1][13] |
| CDK4/cyclin D1 | >100 | [1][13] |
| CDK5/p25 | 0.16 | [1] |
| CDK5/p35 | 0.16 - 0.2 | [13] |
| CDK6/cyclin D3 | >100 | [1][13] |
| CDK7/cyclin H | 0.46 - 0.49 | [1][13] |
| CDK9/cyclin T1 | 0.60 - ~0.79 | [1][13] |
| ERK1 | ~34 | [7][14] |
| ERK2 | 14 | [7][13] |
The average IC50 for growth inhibition across a panel of human tumor cell lines is approximately 15-16 µM.[1][13]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's effects on signaling pathways.
Western Blot Analysis
This technique is used to detect changes in the levels and phosphorylation status of specific proteins.
dot
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[13] The percentage of the gel depends on the molecular weight of the target protein.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Detection:
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the activity of a specific kinase.
dot
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. 5-formyl-ctp.com [5-formyl-ctp.com]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
Initial Therapeutic Screenings of Roscovitine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the initial therapeutic screenings of Roscovitine and its derivatives. This compound, a purine (B94841) analog, has been a subject of extensive research due to its potent and selective inhibition of several cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for essential assays, and visualizes the critical signaling pathways and experimental workflows.
Mechanism of Action
This compound and its derivatives exert their biological effects primarily by acting as competitive inhibitors at the ATP-binding site of CDKs.[2] This prevents the phosphorylation of key substrates required for cell cycle progression, ultimately leading to cell cycle arrest and, in many cases, apoptosis (programmed cell death).[2][3] The primary targets of this compound include CDK1, CDK2, CDK5, CDK7, and CDK9, while it shows poor inhibition of CDK4 and CDK6.[2] The development of this compound derivatives has aimed to improve potency, selectivity, and pharmacokinetic properties.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and some of its notable derivatives against various cyclin-dependent kinases and cancer cell lines. This data provides a comparative view of their potency and selectivity.
Table 1: Inhibitory Activity (IC50, µM) of this compound and Derivatives against Cyclin-Dependent Kinases
| Compound | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK5/p25 | CDK7/cyclin H | CDK9/cyclin T1 | Reference |
| This compound | 0.65 | 0.70 | 0.70 | 0.16-0.2 | 0.49 | ~0.79 | [2][4][5] |
| (R)-CR8 | 0.090 | 0.072 | 0.041 | 0.110 | 1.100 | 0.180 | [2] |
| Compound 5 | - | Selectively inhibits | - | Selectively inhibits | - | Selectively inhibits | [6] |
| Compound 4g | - | Highest inhibition | - | - | - | - | [5] |
| LGR1406 | - | - | - | - | - | - | [2] |
Table 2: Anti-proliferative Activity (IC50, µM) of this compound and Derivatives in Cancer Cell Lines
| Compound | A549 (Lung) | MCF7 (Breast) | HCT116 (Colon) | SH-SY5Y (Neuroblastoma) | Multiple Myeloma Cell Lines | Reference |
| This compound | 13.30 ± 1.05 | ~15 | ~9 | 24.2 | 15-25 | [4][5] |
| (R)-CR8 | - | - | - | 0.4 | - | |
| Compound 4g | 0.61 ± 0.06 | - | - | - | - | [5] |
| LGR1406 | - | - | - | - | - | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of this compound derivatives.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant CDK/cyclin enzyme, a suitable substrate (e.g., Histone H1), and the test compound (this compound derivative) at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP. Often, a radiolabeled ATP ([γ-32P]ATP) is used for detection.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination: Stop the reaction, for example, by adding EDTA or by spotting the mixture onto phosphocellulose paper.
-
Detection: Separate the phosphorylated substrate from the unincorporated radiolabeled ATP. This can be achieved through methods like SDS-PAGE followed by autoradiography or by washing the phosphocellulose paper and quantifying the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan (B1609692) crystals formed by viable cells.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at the desired concentrations for a specific time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane. This step is crucial for allowing the DNA-binding dye to enter the cells.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase A to degrade RNA and ensure the dye only binds to DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase will have 2n DNA content, the G2/M phase will have 4n DNA content, and the S phase will have a DNA content between 2n and 4n. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins, such as those involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the this compound derivative and then lyse them to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading of protein for each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[5]
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the protein band intensities to determine changes in protein expression or cleavage.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the core signaling pathways affected by this compound derivatives.
Caption: this compound derivatives inhibit CDKs, leading to cell cycle arrest and apoptosis.
Experimental Workflows
The following diagram illustrates a typical workflow for the initial screening of this compound derivatives.
Caption: A generalized workflow for the preclinical screening of this compound derivatives.
Logical Relationships
The following diagram illustrates the logical relationship between CDK inhibition and the resulting cellular outcomes.
Caption: The logical flow from CDK inhibition to reduced tumor cell proliferation.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (R)-6-[N-(3-(4-chlorophenyl) propyl] derivative of (R)-roscovitine inhibits lung carcinoma progression via cyclin-dependent kinase suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-formyl-ctp.com [5-formyl-ctp.com]
Methodological & Application
Roscovitine Protocol for Inducing Apoptosis in Cancer Cells: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9 by competing with ATP for the binding site on these kinases.[1] This inhibition disrupts cell cycle progression, leading to cell cycle arrest and the induction of apoptosis in a variety of cancer cell lines.[1][4] These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Introduction
The deregulation of cyclin-dependent kinases is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound's ability to selectively inhibit key CDKs makes it a valuable tool for cancer research and a potential therapeutic agent.[1][5] It has been shown to induce apoptosis through multiple pathways, including the upregulation of p53 and the modulation of Bcl-2 family proteins.[1][6][7] this compound's effects are often cell-type dependent, necessitating the optimization of treatment conditions for each specific cancer model.[1]
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of CDKs, which in turn affects two major cellular processes: cell cycle regulation and transcription.
-
Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to arrest at the G1/S and G2/M phases.[1][8]
-
Transcriptional Inhibition: this compound's inhibition of CDK7 and CDK9 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a general suppression of transcription.[6][9] This is particularly detrimental for the expression of short-lived anti-apoptotic proteins like Mcl-1.[9]
-
Induction of Apoptosis: The culmination of cell cycle arrest and transcriptional inhibition triggers the intrinsic apoptotic pathway. This is often characterized by the upregulation of the tumor suppressor protein p53, a decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in pro-apoptotic proteins like Bax.[1][6][8] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Quantitative Data
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound for Cyclin-Dependent Kinases
| CDK Target | IC50 (µM) |
| CDK1/cyclin B | 0.65 |
| CDK2/cyclin A | 0.70 |
| CDK2/cyclin E | 0.70 |
| CDK5/p25 | 0.16 |
| CDK7/cyclin H | 0.46 |
| CDK9/cyclin T1 | 0.60 |
| CDK4/cyclin D1 | >100 |
| CDK6/cyclin D3 | >100 |
| Data compiled from multiple sources.[1] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition | Apoptosis Induction (Concentration, Time) | Reference(s) |
| MDA-MB-231 | Breast Cancer | ~10 µg/ml (~28 µM) | 35.7% at 10 µg/ml for 48h; 93.8% at 10 µg/ml for 72h | [10] |
| HeLa | Cervical Cancer | Not specified | Significant increase in Sub-G1 phase within 12h at 20 µmol/L | [4] |
| C33A, HCE-1, SiHa | Cervical Cancer | Not specified | Apoptosis induced at 20 µmol/L between 24-48h | [4] |
| A172 | Glioblastoma | Not specified | Dose-dependent induction of apoptosis between 10-100 µM at 72h | [6][11] |
| HL-60, Jurkat | Leukemia | Not specified | Apoptosis induced at 25-50 µmol/L as early as 3h | [12] |
| K562 | Leukemia | Higher than HL-60/Jurkat | Apoptosis induced at 100-200 µmol/L | [12] |
| ACHN | Renal Cell Carcinoma | ~10 µg/ml (~28 µM) | Apoptosis induced within a narrow range around 10 µg/ml | [7] |
| Multiple Myeloma Lines | Multiple Myeloma | 15-25 | Dose-dependent cytotoxicity observed at 24h | [13] |
| Average (various lines) | Various Cancers | ~15 | Varies by cell line | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Figure 2: General experimental workflow for studying this compound-induced apoptosis.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cells of interest in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence/Growth: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours or until they have adhered and are actively dividing.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 20 mM in DMSO).[14] Store aliquots at -20°C.[14] Immediately before use, dilute the stock solution to the desired final concentrations in fresh culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.[15]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound treatment).
-
Incubation: Incubate the cells for the desired treatment times (e.g., 4, 12, 24, 48, 72 hours).[4][10][14][15]
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains detached, potentially apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the cells from the medium.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16][17]
-
Staining:
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16][17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[18]
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[18]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.[19] Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Key antibodies for apoptosis studies include:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Bcl-2
-
Bax
-
Mcl-1
-
p53
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[18]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of cell cycle distribution and the quantification of the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.[8]
-
Cell Harvesting and Fixation: Harvest the treated cells as described for the Annexin V assay. Wash the cells with PBS and then fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents the apoptotic cell population.
Conclusion
This compound is a well-characterized CDK inhibitor that effectively induces apoptosis in a wide range of cancer cells. The protocols provided here offer a robust framework for investigating the pro-apoptotic effects of this compound in various cancer models. Researchers should optimize the concentration and treatment duration for their specific cell line to achieve the desired apoptotic response. The combination of techniques such as Annexin V/PI staining, western blotting for key apoptotic markers, and cell cycle analysis will provide a comprehensive understanding of the cellular response to this compound treatment.
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. auajournals.org [auajournals.org]
- 8. Cyclin-dependent kinase inhibitor this compound induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. openpharmacologyjournal.com [openpharmacologyjournal.com]
- 13. Seliciclib | this compound | Cdk2/cyclin E inhibitor | TargetMol [targetmol.com]
- 14. This compound | Cell Signaling Technology [cellsignal.com]
- 15. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Roscovitine for In Vitro Cell Cycle Synchronization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roscovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] By competing with ATP for the binding site on these kinases, this compound effectively blocks their activity, leading to cell cycle arrest at various phases, including G0/G1, S, or G2/M, depending on the cell line, concentration, and duration of treatment.[1] This property makes it a valuable tool for synchronizing cell populations in vitro, a critical technique for studying the molecular events of the cell cycle, evaluating the efficacy of cytotoxic agents, and for applications in somatic cell nuclear transfer.[3]
These application notes provide a comprehensive overview of the use of this compound for cell cycle synchronization, including its mechanism of action, quantitative data on its effects in various cell lines, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Mechanism of Action
This compound primarily targets CDK1, CDK2, CDK5, and CDK7.[1] These kinases are essential for the progression of the cell cycle.
-
CDK2 , in complex with cyclin E and cyclin A, is crucial for the G1 to S phase transition. It phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which activates genes required for DNA synthesis.
-
CDK1 (also known as CDC2), complexed with cyclin B, is the key driver of the G2 to M phase transition, initiating mitosis.
-
CDK7 , as part of the CDK-activating kinase (CAK) complex, is involved in the activation of other CDKs.
By inhibiting these CDKs, this compound prevents the phosphorylation of their key substrates, thereby halting the cell cycle at specific checkpoints. The precise point of arrest is cell-type specific and dose-dependent.
Data Presentation: Efficacy of this compound in Cell Cycle Synchronization
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in different cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on the Cell Cycle Distribution of Glioblastoma Cell Lines (A172 and G28) after 72 Hours of Treatment.
| Cell Line | This compound (µM) | % of Cells in Pre-G1 (Apoptosis) | % of Cells in G1/S Phase | % of Cells in G2/M Phase |
| A172 | 0 (Control) | 2.5 | 70.6 | 26.9 |
| 10 | 4.4 | Not specified | 29.7 | |
| 25 | 3.9 | Not specified | 37.8 | |
| 50 | 8.7 | Not specified | 48.2 | |
| 100 | 16.7 | 28.8 | 54.5 | |
| G28 | 0 (Control) | 0.9 | 41.5 | 57.6 |
| 10 | 1.2 | 38.0 | 61.1 | |
| 25 | 1.0 | 42.3 | 56.7 | |
| 50 | 0.6 | 31.0 | 68.3 | |
| 100 | 20.5 | 24.1 | 55.4 |
Table 2: Effect of this compound on the Synchronization of Buffalo Ear Skin Fibroblasts in the G0/G1 Phase.
| Treatment | This compound (µM) | % of Cells in G0/G1 Phase |
| Control (Untreated) | 0 | Not specified |
| This compound | 10 | 86.6 |
| This compound | 20 | 94.4 |
| This compound | 30 | 96.4 |
Experimental Protocols
This section provides a detailed methodology for cell cycle synchronization using this compound, followed by analysis using flow cytometry.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-20 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that allows for exponential growth during the experiment. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Treatment Duration: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will vary depending on the cell line and the desired phase of arrest.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate forward and side scatter gates to exclude debris and cell aggregates.
-
Acquire the PI fluorescence data (typically in the FL2 or PE channel).
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK2 and CDK1, leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Synchronization
Caption: Workflow for this compound-induced cell cycle synchronization.
References
Roscovitine Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roscovitine, also known as Seliciclib (CYC202), is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9.[1] Its ability to modulate the cell cycle and induce apoptosis has led to its investigation in a wide range of preclinical animal models for various diseases, including cancer, neurological disorders, and kidney disease.[1] This document provides a comprehensive overview of this compound dosage and administration in in vivo animal studies, complete with detailed protocols and a summary of reported findings to guide researchers in their experimental design.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the quantitative data on this compound dosage, administration routes, and observed outcomes in various animal models and disease contexts.
Table 1: this compound Dosage in Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Outcome |
| Nude Mice | Colorectal Cancer (LoVo Xenograft) | Intraperitoneal (IP) | 100 mg/kg | 3 times daily for 5 days | 45% reduction in tumor growth. |
| Nude Mice | Uterine Carcinoma (MESSA-DX5 Xenograft) | Oral | 500 mg/kg | 3 times daily for 4 days | 62% reduction in tumor growth. |
| Nude Mice | Hormone Therapy-Resistant Breast Cancer (MCF-7 Xenografts) | Oral | 100 mg/kg | Daily | Significantly smaller tumor volumes and sizes. |
| Nude Mice | Colon Cancer (HCT116 Xenograft) | Oral | 500 mg/kg | Not specified | 79% reduction in tumor growth at day 5. |
| Nude Mice | Colon Cancer (HT29 Xenografts) | Intraperitoneal (IP) | 10 and 40 mg/kg | Not specified | 68% and 80% tumor reduction, respectively. |
| Nude Mice | Breast Cancer (MCF7 Xenografts) | Oral | 400 mg/kg | Twice a day | 70% inhibition of tumor growth when combined with doxorubicin. |
| B6D2F1 Mice | Osteosarcoma Xenograft | Oral | 300 mg/kg | Daily | 55% reduction in tumor weight when administered during resting time. |
| Nude Mice | Prostate Cancer (PC-3 Xenograft) | Not specified | Not specified | Not specified | 35% tumor growth inhibition. |
Table 2: this compound Dosage in Neurological and Other Disease Models
| Animal Model | Disease Model | Administration Route | Dosage | Dosing Schedule | Outcome |
| Rats | Passive Heymann Nephritis | Not specified | 25 mg/kg/day (low-dose), 50 mg/kg/day (high-dose) | Daily | 22% and 61% decrease in glomerular mitotic figures, respectively. |
| Rats | Thy1 Glomerulonephritis | Not specified | Not specified | Not specified | Preserved renal function, reduced proteinuria and haematuria. |
| Mice | Bone Cancer | Intrathecal | 5, 10, or 20 µg | Single dose | Reduced mechanical allodynia and thermal hyperalgesia. |
| Rats | Chronic Compression of Dorsal Root Ganglion | Intrathecal | Not specified | Not specified | Alleviation of pain. |
| Rabbit | Glaucoma | Instillation | Not specified | Not specified | Lowered intraocular pressure. |
| Mice | Rd1 Retinal Degeneration | Not specified | Not specified | Not specified | Decreased apoptosis of retinal photoreceptor cells. |
| zQ175 HD Mice | Huntington's Disease | Intraperitoneal (IP) | 25 mg/kg and 50 mg/kg | Daily for 3 weeks | Tolerated, with inhibition of CDK5 activity in the brain.[2] |
| Rats | Focal Ischemia | Intravenous (IV) bolus followed by Subcutaneous (SC) infusion | 25 mg/kg (IV) followed by 10, 5, and 1 mg/kg (SC) | Over 48 hours | Neuroprotective in a dose-dependent manner.[3] |
| Mice | Permanent Middle Cerebral Artery Occlusion (pMCAo) | Intraperitoneal (IP) | 25 mg/kg | 15 min pre- and 1 hr post-MCAo | Neuroprotective effect.[4] |
Note: High doses of this compound (e.g., 100 mg/kg IP) have been reported to be toxic in mice, leading to mortality.[2] Researchers should perform dose-escalation studies to determine the maximum tolerated dose in their specific animal model and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Corn oil
-
Carboxymethylcellulose sodium (CMC-Na) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
The appropriate formulation for this compound depends on the intended route of administration.
A. For Intraperitoneal (IP) and Intravenous (IV) Injection (DMSO/Saline based):
-
Prepare a stock solution of this compound in DMSO. A common concentration is 20 mM.[5]
-
For the final injection volume, dilute the this compound stock solution in sterile saline. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure complete mixing. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Prepare the solution fresh before each use.
B. For Oral Gavage (Suspension):
-
A homogenous suspension can be prepared using CMC-Na solution.[5]
-
Weigh the required amount of this compound powder.
-
Add the powder to the appropriate volume of CMC-Na solution (e.g., 0.5% or 1% in sterile water).
-
Vortex vigorously to create a uniform suspension. Ensure the suspension is well-mixed immediately before administration.
C. For Oral Gavage (Solution with Co-solvents):
-
Dissolve this compound in a small amount of DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile water or saline to the desired final volume and mix thoroughly.[5]
Protocol 2: Administration of this compound to Rodents
A. Intraperitoneal (IP) Injection:
-
Restrain the animal appropriately. For mice, this can be done by scruffing the neck. For rats, a two-person technique may be preferred.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
B. Oral Gavage:
-
Measure the distance from the animal's mouth to the last rib to determine the appropriate length for gavage needle insertion.
-
Restrain the animal firmly, keeping the head and body in a straight line.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the this compound solution or suspension slowly.
-
Remove the needle gently and return the animal to its cage. Observe for any signs of distress.
C. Intravenous (IV) Injection (Tail Vein):
-
Warm the animal's tail to dilate the veins.
-
Place the animal in a restraint device that exposes the tail.
-
Identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle, bevel up, into the vein.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
D. Subcutaneous (SC) Injection:
-
Pinch the loose skin between the shoulder blades to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to check for blood.
-
Inject the solution to form a small bolus under the skin.
-
Withdraw the needle and gently massage the area.
Mandatory Visualization
Signaling Pathway of this compound Action
This compound primarily functions by inhibiting cyclin-dependent kinases, which are key regulators of the cell cycle. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their substrates, leading to cell cycle arrest and, in many cases, apoptosis.
Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo this compound Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
Roscovitine in Neuroscience Research: A Detailed Guide to Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roscovitine, a small molecule inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant tool in neuroscience research.[1][2] Primarily known for its potent inhibition of CDK5, a kinase crucial in neuronal function and pathology, this compound is also an effective inhibitor of CDK1, CDK2, and CDK7.[1] Its ability to cross the blood-brain barrier and modulate key cellular processes has led to its investigation in a wide range of neurological disorders, including traumatic brain injury, stroke, neurodegenerative diseases, and nerve injury.[3][4][5] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing this compound for their neuroscience studies.
Mechanism of Action in the Nervous System
This compound exerts its effects in the nervous system through several mechanisms, primarily centered around the inhibition of CDKs.
-
Inhibition of Neuronal Apoptosis: In various models of neuronal injury, this compound has been shown to reduce neuronal cell death.[6][7][8] This neuroprotective effect is often attributed to the inhibition of CDK5, which, when deregulated, can lead to hyperphosphorylation of proteins like tau and subsequent neuronal apoptosis.[8][9]
-
Modulation of Neuroinflammation: this compound can attenuate microglial activation and the release of neurotoxic molecules.[6][10] By inhibiting cell cycle proteins in microglia, it helps to reduce the inflammatory response that contributes to secondary damage after brain injury.[6]
-
Promotion of Nerve Regeneration: Studies have indicated that this compound can enhance neurite outgrowth and axonal regeneration.[11] This is linked to its interaction with cytoskeletal proteins like tubulin and actin, which are essential for axonal dynamics.[11]
-
Regulation of Synaptic Plasticity and Neurotransmitter Release: this compound has been found to influence synaptic transmission and plasticity. It can increase glutamatergic transmission and facilitate the induction of long-term potentiation (LTP) in the striatum.[12] Additionally, it can modulate P/Q-type calcium channels, which are key mediators of neurotransmitter release.[13]
Key Applications in Neuroscience Research
This compound has been investigated in a variety of neurological conditions:
-
Traumatic Brain Injury (TBI): Post-injury administration of this compound has been shown to decrease lesion volume, improve motor and cognitive recovery, reduce neuronal loss, and attenuate glial activation.[6]
-
Ischemic Stroke: Systemic delivery of (S)-roscovitine has demonstrated neuroprotective effects in animal models of focal ischemia, reducing infarct volume even when administered after the ischemic event.[4][7][14]
-
Neurodegenerative Diseases:
-
Huntington's Disease (HD): this compound has shown protective effects against mutant huntingtin (mHTT) toxicity by reducing its phosphorylation at specific sites.[3][15]
-
Parkinson's Disease (PD): In a rotenone-induced mouse model of PD, this compound protected dopaminergic neurons and ameliorated behavioral deficits.[16]
-
Alzheimer's Disease (AD): As a CDK5 inhibitor, this compound is being explored for its potential to reduce tau hyperphosphorylation, a key pathological feature of AD.[17]
-
-
Nerve Injury and Regeneration: this compound promotes neurite outgrowth in cell culture and enhances axonal repopulation in vivo after sciatic nerve transection.[11]
-
Neuropathic Pain: this compound has been shown to alleviate neuropathic pain by downregulating the NMDA receptor subunit NR2A in the dorsal root ganglia.[18]
-
Retinal Neuroprotection: It protects retinal ganglion cells from death after optic nerve crush and in models of chemical anoxia and excitotoxicity.[9][19]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the effects of this compound in various neuroscience research models.
Table 1: In Vivo Neuroprotection and Functional Recovery
| Model | Species | This compound Treatment | Outcome Measure | Result | Reference |
| Traumatic Brain Injury | Rat | 30 minutes post-injury, central administration | Lesion Volume at 21 days | 37% decrease compared to vehicle | [6] |
| Traumatic Brain Injury | Rat | 30 minutes post-injury, central administration | Composite Neuroscores at 14 and 21 days | Significant improvement compared to vehicle | [6] |
| Permanent Middle Cerebral Artery Occlusion (pMCAo) | Mouse | Intracerebroventricular (ICV) 48h prior | Infarct Volume at 3h post-occlusion | 28% decrease compared to vehicle | [7] |
| Permanent Middle Cerebral Artery Occlusion (pMCAo) | Mouse | Intraperitoneal (IP) 15 min prior and 1h post-occlusion | Total Infarct Volume at 3h post-occlusion | 31% decrease compared to vehicle | [7] |
| Transient Middle Cerebral Artery Occlusion (tMCAo) | Rat | Intravenous (IV) bolus 15 min prior, then Subcutaneous (SC) injections | Infarct Volume at 48h post-reperfusion | 30% decrease compared to vehicle | [7] |
| Transient Middle Cerebral Artery Occlusion (tMCAo) | Rat | IV bolus then continuous SC infusion 135 min post-occlusion | Infarct Volume | 27% decrease compared to vehicle | [7] |
| Huntington's Disease (zQ175 HD mice) | Mouse | 25 mg/kg and 50 mg/kg IP daily for 3 weeks | Brain CDK5 Activity | Significant reduction compared to vehicle | [3] |
Table 2: In Vitro and Ex Vivo Cellular Effects
| Cell/Tissue Type | Model | This compound Concentration | Outcome Measure | Result | Reference |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Neuronal Survival | Increased survival and decreased apoptosis | [7][8] |
| PC12 Cells | NGF-mediated differentiation | 0.2 to 5 µM | Neurite Outgrowth | Dose-dependent increase | [11] |
| Pre-injured Rat Primary Dorsal Root Ganglia (DRG) Sensory Neurons | Ex vivo culture | 0.2, 2.0, or 10 µM | Axon Regrowth | Enhanced axon regrowth, most effective at lower concentrations | [11][20] |
| Immortalized Striatal Cells (SThdhQ111/Q111) | Serum withdrawal-induced toxicity | Not specified | Cell Death | Significant dose-dependent reduction | [3] |
| Primary Cortical/Striatal Neurons | mHTT-induced toxicity | Not specified | Neuronal Toxicity | Protected neurons from mHTT-induced toxicity | [3] |
| Mixed Retinal Cell Cultures | Sodium azide-induced chemical anoxia | 10-500 µM | Neuronal Loss | Significant attenuation in a concentration-dependent manner | [19] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Primary Neuronal Cultures
This protocol describes a general method to assess the neuroprotective effects of this compound against an excitotoxic insult like kainic acid (KA) or oxygen-glucose deprivation (OGD).
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Excitotoxic agent (e.g., Kainic acid, NMDA) or OGD chamber
-
Propidium Iodide (PI) or other cell viability stain
-
Phosphate Buffered Saline (PBS)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate primary neurons in appropriate culture vessels (e.g., 96-well plates) coated with poly-L-lysine and laminin. Culture for at least 7-10 days in vitro (DIV) to allow for maturation.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 20 µM.
-
Induction of Neuronal Injury:
-
Excitotoxicity: Co-treat the neurons with the excitotoxic agent (e.g., 200 µM Kainic acid) and different concentrations of this compound for a specified duration (e.g., 5-24 hours).
-
OGD: Replace the culture medium with a glucose-free medium and place the cultures in an anaerobic chamber for a defined period (e.g., 1-4 hours). After OGD, return the cells to normal culture medium containing different concentrations of this compound.
-
-
Assessment of Cell Viability:
-
After the treatment period, wash the cells with PBS.
-
Incubate with a cell viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions. PI will stain the nuclei of dead cells.
-
Image the cells using a fluorescence microscope and quantify the percentage of PI-positive cells relative to the total number of cells (e.g., counterstained with Hoechst).
-
Alternatively, use a plate-based viability assay (e.g., MTT or LDH assay).
-
-
Data Analysis: Calculate the percentage of neuronal survival for each treatment group compared to the vehicle-treated control.
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Stroke
This protocol outlines a method for systemic administration of this compound in a transient middle cerebral artery occlusion (tMCAo) model in mice or rats.
Materials:
-
Adult male C57BL/6 mice or Sprague-Dawley rats
-
(S)-Roscovitine
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Surgical instruments for tMCAo
-
Intravenous (IV) and/or Subcutaneous (SC) injection supplies
Procedure:
-
Animal Model: Induce transient focal ischemia by tMCAo for a specific duration (e.g., 90-120 minutes) as per established surgical protocols.
-
This compound Preparation: Prepare the desired dose of (S)-Roscovitine in a suitable vehicle. For systemic administration, doses can range from 25 mg/kg to 54 mg/kg.
-
Administration:
-
Pre-treatment: Administer this compound via IV bolus or intraperitoneal (IP) injection at a specific time point before the onset of ischemia (e.g., 15 minutes prior).
-
Post-treatment: For a more clinically relevant paradigm, administer this compound after the ischemic insult. For example, an IV bolus followed by a continuous SC infusion can be initiated 135 minutes after the start of occlusion.[7] Another approach is an IV bolus 15 minutes post-reperfusion followed by a 48-hour SC infusion.[7]
-
-
Post-operative Care: Provide appropriate post-operative care, including monitoring of body temperature and hydration.
-
Outcome Assessment: At a predetermined time point after reperfusion (e.g., 48 hours or 72 hours), euthanize the animals and harvest the brains.
-
Infarct Volume Measurement: Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Neurological Scoring: Perform behavioral tests (e.g., neurological deficit score) at various time points post-surgery to assess functional recovery.[7]
Signaling Pathways and Visualizations
This compound's Neuroprotective Mechanisms
This compound's neuroprotective effects are mediated through the inhibition of key signaling pathways that are often dysregulated in neurological disorders. The following diagram illustrates the central role of CDK5 inhibition.
Caption: this compound inhibits the active CDK5/p25 complex, preventing downstream pathological events.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram outlines a typical workflow for an in vivo study investigating the neuroprotective effects of this compound.
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Delayed treatment with systemic (S)-roscovitine provides neuroprotection and inhibits in vivo CDK5 activity increase in animal stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces neuronal loss, glial activation and neurological deficits after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, an experimental CDK5 inhibitor, causes delayed suppression of microglial, but not astroglial recruitment around intracerebral dopaminergic grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Peripheral Nerve Regrowth by the Purine Nucleoside Analog and Cell Cycle Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cdk5 inhibitor this compound increases LTP induction in corticostriatal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: a novel regulator of P/Q-type calcium channels and transmitter release in central neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a CDK Inhibitor, Reduced Neuronal Toxicity of mHTT by Targeting HTT Phosphorylation at S1181 and S1201 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effect of this compound against rotenone-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential cure of Alzheimer's disease by reducing the level of Cdk5 using two drugs, each with a different modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cdk5 inhibitor this compound alleviates neuropathic pain in the dorsal root ganglia by downregulating N-methyl-D-aspartate receptor subunit 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Roscovitine Treatment in Human Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Roscovitine, a cyclin-dependent kinase (CDK) inhibitor, on human colorectal cancer (CRC) cell lines. The included data and protocols are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds in the context of colorectal cancer.
Introduction
This compound, also known as Seliciclib (CYC202), is a small molecule inhibitor that competitively targets the ATP-binding site of several CDKs, with high potency against CDK1, CDK2, CDK7, and CDK9.[1] Dysregulation of CDK activity is a common feature in many cancers, including colorectal cancer, leading to uncontrolled cell proliferation. By inhibiting these key regulators of the cell cycle and transcription, this compound has been shown to induce cell cycle arrest, trigger apoptosis, and inhibit tumor growth in preclinical models of colorectal cancer.[1][2] These notes summarize key quantitative data on its efficacy and provide detailed protocols for its in vitro evaluation.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Human Colorectal Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of this compound in various human colorectal cancer cell lines after 48 or 72 hours of treatment.
| Cell Line | IC50 (µM) at 48h | Reference |
| Colo-205 | ~25 | [2] |
| HCT116 | ~25 | [2] |
| HCT-15 | ~25 | [2] |
Note: The average IC50 value for this compound across a wide range of cancer cell lines is approximately 15 µM.[3] In some studies, this compound was found to be moderately potent in CRC cell lines with an average IC50 of 25 µM after 48 hours of treatment.[2]
Table 2: Effect of this compound on Apoptosis in Human Colorectal Cancer Cell Lines
This compound induces apoptosis, or programmed cell death, in colorectal cancer cells. The following table presents the percentage of apoptotic cells in the Colo-205 cell line after treatment with this compound.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| Colo-205 | Control | ~5 | [2] |
| Colo-205 | This compound (2 x IC50, 24h) | >20 | [2] |
Note: Apoptosis was assessed by Annexin V/PI staining. Significant apoptosis was observed in Colo-205 cells after 24 hours of treatment.[2]
Table 3: Effect of this compound on Cell Cycle Distribution in Human Colorectal Cancer Cell Lines
This compound treatment leads to cell cycle arrest at various phases, depending on the cell line and experimental conditions.[3] The data below shows the changes in cell cycle distribution in HCT116 cells after this compound treatment.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Reference |
| HCT116 | Control | ~60 | ~20 | ~20 | <5 | [2] |
| HCT116 | This compound (IC50, 6h) | Decreased | - | - | Increased | [2] |
| HCT116 | This compound (IC50, 18h) | - | - | - | Significantly Increased | [2] |
Note: A decrease in the G0/G1 fraction and a significant increase in the sub-G1 population, indicative of apoptosis, were observed in HCT116 cells treated with this compound.[2]
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for evaluating the effects of this compound.
Caption: this compound's mechanism of action via CDK inhibition in colorectal cancer cells.
Experimental Protocols
Cell Culture and Drug Treatment
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, Colo-205, HCT-15, SW48, SW1116, SW837)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for Colo-205)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Culture:
-
Maintain CRC cell lines in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
-
Drug Treatment:
-
Seed the cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for protein extraction) and allow them to adhere overnight.
-
Remove the existing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Cell Viability (MTT) Assay
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Protocol:
-
Following the drug treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CDK1, CDK2, Cyclin D1, p-Rb, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols: The In Vitro Efficacy of Roscovitine on Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The aberrant cell cycle progression is a hallmark of cancer, and cyclin-dependent kinases (CDKs) are key regulators of this process. Roscovitine (Seliciclib, CYC202), a purine (B94841) analog, is a potent inhibitor of several CDKs, primarily targeting CDK2, CDK7, and CDK9.[1][2][3] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors.[3] These application notes provide a comprehensive overview of the in vitro effects of this compound on glioblastoma cell lines, including detailed protocols for key experimental assays and a summary of its impact on cell viability, cell cycle progression, and relevant signaling pathways.
Data Presentation
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Assay | Reference |
| A172 | 67.55 | 72 | xCELLigence | [4] |
| G28 | 2,127 | 72 | xCELLigence | [4] |
| U87 | ~20-30 | 72 | MTT | [5] |
| U373 | ~30-40 | 72 | MTT | [5] |
Table 2: Effect of this compound on Cell Cycle Distribution in A172 Glioblastoma Cells (72-hour treatment)
| This compound Concentration (µM) | % Sub-G1 (Apoptosis) | % G1/S | % G2/M | Reference |
| 0 (Control) | 2.5 | 70.6 | 26.9 | [4] |
| 10 | 4.4 | - | 29.7 | [4] |
| 25 | 3.9 | - | 37.8 | [4] |
| 50 | 8.7 | - | 48.2 | [4] |
| 100 | 16.7 | 28.8 | 54.5 | [4] |
"-" indicates data not explicitly provided in the source.
Table 3: Effect of this compound on Gene and Protein Expression in A172 Glioblastoma Cells (72-hour treatment)
| Target | This compound Concentration (µM) | Change in Expression (Fold change vs. Control) | Method | Reference |
| p53 (transcript) | 100 | ~0.3 | qRT-PCR | [4] |
| CDK7 (transcript) | 100 | ~0.02 | qRT-PCR | [4] |
| Cyclin A (transcript) | 100 | ~0.04 | qRT-PCR | [4] |
| Cyclin E (transcript) | 100 | ~0.01 | qRT-PCR | [4] |
| p21 (transcript) | 100 | >4.0 | qRT-PCR | [4] |
| CDK2 (protein) | 50 (48h) | ~3.5 | Western Blot | [4] |
| p21 (protein) | 100 (24h) | ~43.9 | Western Blot | [4] |
Signaling Pathways and Experimental Workflows
References
- 1. The cyclin-dependent kinase inhibitor this compound and the nucleoside analog sangivamycin induce apoptosis in caspase-3 deficient breast cancer cells independent of caspase mediated P-glycoprotein cleavage: Implications for therapy of drug resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound has anti-proliferative and pro-apoptotic effects on glioblastoma cell lines: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound effectively enhances antitumor activity of temozolomide in vitro and in vivo mediated by increased autophagy and Caspase-3 dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Roscovitine for Research in Non-Small Cell Lung Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roscovitine, also known as Seliciclib (CYC202), is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] As a 2,6,9-substituted purine (B94841) analog, it functions by competing with ATP for the binding site on several CDKs, thereby impeding their kinase activity.[1] Primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9, this compound has demonstrated limited activity against CDK4 and CDK6.[1][4] This mechanism of action disrupts the cell cycle, inhibits transcription, and induces apoptosis, making it a valuable tool for research in oncology, particularly in non-small cell lung cancer (NSCLC).[1][2][3] Preclinical studies have shown its efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines, and it has been investigated in clinical trials for NSCLC, both as a monotherapy and in combination with other chemotherapeutic agents.[1][5]
This document provides detailed application notes and experimental protocols for the use of this compound in NSCLC research, aimed at facilitating its effective application in laboratory settings.
Mechanism of Action
This compound exerts its anti-cancer effects in NSCLC through several key mechanisms:
-
Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound blocks the progression of the cell cycle at the G1/S and G2/M checkpoints.[6] This leads to an accumulation of cells in these phases and a halt in proliferation.[6]
-
Induction of Apoptosis: this compound triggers programmed cell death through multiple pathways. It downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, while upregulating the tumor suppressor protein p53.[1][4]
-
Transcriptional Inhibition: Through the inhibition of CDK7 and CDK9, which are involved in the phosphorylation of RNA polymerase II, this compound can suppress the transcription of short-lived anti-apoptotic proteins like Mcl-1.[2]
Data Presentation
This compound IC50 Values in NSCLC and other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | 13.30 ± 1.05 | Proliferation Assay | [2] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~15 (average for cancer cell lines) | Proliferation Assay | [1] |
| H1299 | Non-Small Cell Lung Cancer | Reduced efficacy compared to A549 | Proliferation Assay | [7] |
| Generic Cancer Cell Lines | Various | ~15 (average) | Proliferation Assay | [1][8] |
This compound IC50 Values for Cyclin-Dependent Kinases
| Kinase | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.65 | [1] |
| CDK2/cyclin A | 0.70 | [1] |
| CDK2/cyclin E | 0.70 | [1] |
| CDK5/p25 | 0.16 | [1] |
| CDK7/cyclin H | 0.46 | [1] |
| CDK9/cyclin T1 | 0.60 | [1] |
| CDK4/cyclin D1 | >100 | [1] |
| CDK6/cyclin D3 | >100 | [1] |
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism of action in NSCLC.
Caption: General experimental workflow for studying this compound in NSCLC cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H1299, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of NSCLC cells.
Materials:
-
NSCLC cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of proteins like Bcl-2 and Mcl-1 following this compound treatment.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis in this compound-treated NSCLC cells.
Materials:
-
NSCLC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells from the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Studies in NSCLC Xenograft Models
This compound has been evaluated in vivo using NSCLC xenograft models, typically in immunodeficient mice.
Representative Protocol Outline:
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., A549, H460) into the flank of nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound via intraperitoneal (i.p.) injection or oral gavage. Dosages in preclinical models have ranged from 50 to 100 mg/kg daily.[1][9]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Combination Therapies
This compound has shown synergistic effects when combined with other anti-cancer agents in NSCLC research.[2]
-
With Chemotherapy: Combination with agents like cisplatin (B142131) and docetaxel (B913) has been explored.[1][5] The synergy may arise from this compound's ability to potentiate the DNA damage-induced apoptosis caused by these drugs.
-
With Targeted Therapy: Recent studies have shown that this compound can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 therapy in NSCLC models.[10] This is attributed to this compound's ability to downregulate PD-L1 expression and modulate the tumor microenvironment.[10]
Conclusion
This compound is a versatile and potent tool for investigating the mechanisms of cell cycle control and apoptosis in non-small cell lung cancer. Its well-defined mechanism of action as a CDK inhibitor and its demonstrated effects on key cancer-related pathways make it a valuable compound for both in vitro and in vivo research. The protocols and data provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound to advance our understanding of NSCLC and to explore novel therapeutic strategies.
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-6-[N-(3-(4-chlorophenyl) propyl] derivative of (R)-roscovitine inhibits lung carcinoma progression via cyclin-dependent kinase suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. This compound, a novel cyclin-dependent kinase inhibitor, characterizes restriction point and G2/M transition in tobacco BY-2 cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The CDK inhibitor this compound enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer [frontiersin.org]
Application Notes and Protocols: Roscovitine in Head and Neck Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Roscovitine, a potent cyclin-dependent kinase (CDK) inhibitor, in the context of head and neck cancer research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro and in vivo experiments.
Introduction
This compound (also known as Seliciclib or CYC202) is a small molecule purine (B94841) analog that competitively inhibits several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3] Its ability to induce cell cycle arrest and apoptosis has made it a subject of interest in oncology research.[2][4] In head and neck squamous cell carcinoma (HNSCC), this compound has demonstrated significant anti-tumor activity, with a particularly noteworthy selective toxicity towards Human Papillomavirus (HPV)-positive HNSCC cells.[1][5][6] This selectivity presents a promising therapeutic avenue for this specific subset of head and neck cancers.[1][5]
Mechanism of Action
This compound exerts its anti-cancer effects in head and neck cancer through a multi-faceted mechanism:
-
CDK Inhibition: By binding to the ATP-binding site of CDKs, this compound prevents the phosphorylation of their target substrates, leading to cell cycle arrest, typically at the G1 and G2/M phases.[1][2]
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in HNSCC cells.[4][7] This is often accompanied by the cleavage of Poly(ADP-ribose) polymerase (PARP) and the appearance of a sub-G1 peak in cell cycle analysis.[7]
-
Modulation of Bcl-2 Family Proteins: The apoptotic effects of this compound are associated with the regulation of the Bcl-2 family of proteins. In some HNSCC cell lines, it upregulates the pro-apoptotic protein Bcl-xS, while in others, it can induce the expression of anti-apoptotic Bcl-2 and Bcl-xL, often preceding cell death.[7]
-
Selective DNA Damage in HPV+ Cells: A key finding is that this compound selectively induces DNA damage in HPV-positive HNSCC cells.[1][5][6] This leads to a p53-dependent cell death pathway.[1] In HPV-positive cells, the viral oncoprotein E6 typically promotes the degradation of p53. This compound treatment, however, leads to an elevation of p53 levels, contributing to its selective cytotoxicity.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various head and neck cancer cell lines.
Table 1: IC50 Values of this compound in Head and Neck Cancer Cell Lines
| Cell Line | HPV Status | IC50 (µM) | Reference |
| SCC090 | Positive | ~2.0 - 3.5 | [1] |
| SCC104 | Positive | ~2.0 - 3.5 | [1] |
| UMSCC47 | Positive | ~2.0 - 3.5 | [1] |
| SCC61 | Negative | >10 | [1] |
| SCC35 | Negative | >10 | [1] |
| FaDu | Negative | >10 | [1] |
| UNC7 | Negative | >10 | [1] |
| UM-SCC-11b | Negative | Not specified, moderate delay in proliferation at 5-10 µM | [8] |
| UM-SCC-47 | Positive | Not specified, strong delay/complete block at >10 µM | [8] |
Table 2: IC50 Values of this compound for CDK Inhibition (Cell-Free Assays)
| Target | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.65 | [2][9] |
| CDK2/cyclin A | 0.70 | [2][9] |
| CDK2/cyclin E | 0.70 | [2][9] |
| CDK5/p25 | 0.16 | [2][9] |
| CDK7/cyclin H | 0.46 | [2] |
| CDK9/cyclin T1 | 0.60 | [2] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Head and neck cancer cell lines (e.g., SCC090, UMSCC47, SCC61, FaDu)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells (sub-G1 population).
Materials:
-
Head and neck cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 20 µM) for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 1 hour at -20°C.[10]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle profile using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation.
Materials:
-
Treated and untreated head and neck cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-phospho-H2AX, anti-PARP, anti-CDK1, anti-pCDK1, anti-Bcl-2, anti-Bcl-xL/S, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
In Vivo Xenograft Tumor Growth Assay
This protocol is for evaluating the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
HPV-positive head and neck cancer cells (e.g., UMSCC47)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., PBS, DMSO/saline mixture)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 HNSCC cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 16.5 mg/kg or 50 mg/kg, intraperitoneally) or vehicle to the respective groups according to the desired dosing schedule (e.g., daily for 5 days).[1][9]
-
Measure the tumor volume (Volume = 0.5 x length x width²) and mouse body weight 2-3 times per week.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: this compound's multifaceted mechanism of action in head and neck cancer.
Caption: A typical experimental workflow for evaluating this compound in HNSCC.
Caption: Logical relationship of this compound's differential effects in HPV+ vs. HPV- HNSCC.
References
- 1. Selective antitumor activity of this compound in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seliciclib - Wikipedia [en.wikipedia.org]
- 4. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective antitumor activity of this compound in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin-dependent kinase inhibitor (this compound) suppresses growth and induces apoptosis by regulating Bcl-x in head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Roscovitine Technical Support Center: A Guide for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Roscovitine in cell culture experiments. Find answers to frequently asked questions, detailed protocols, and troubleshooting tips to ensure the successful application of this potent cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is practically insoluble in water.[1] The recommended solvent for preparing stock solutions for cell culture experiments is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6][7] Ethanol and methanol (B129727) can also be used.[2][3]
Q2: How do I prepare a this compound stock solution?
A2: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to the desired concentration, typically ranging from 10 mM to 200 mM.[2][5][6][7][8] For instance, to make a 20 mM stock solution from 1 mg of this compound (MW: 354.45 g/mol ), you would add 143 µl of DMSO.[2] Gentle warming to 37°C and/or sonication in an ultrasonic bath can aid in complete dissolution.[1]
Q3: My this compound precipitated after I added it to the cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous-based cell culture media is a common issue due to this compound's poor aqueous solubility. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: Make sure the this compound is fully dissolved in the DMSO stock solution before diluting it into your media. You can gently warm the stock solution to 37°C or use an ultrasonic bath to aid dissolution.[1]
-
Pre-warm the Media: Add the this compound stock solution to pre-warmed (37°C) cell culture media.[9]
-
Rapid Mixing: Add the stock solution to the media while gently vortexing or swirling to ensure rapid and thorough mixing. This helps to avoid localized high concentrations of this compound that can lead to precipitation.[9][10]
-
Check Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[7][8][10][11]
-
Serial Dilution: Instead of a single large dilution, consider performing a stepwise serial dilution.
Q4: What is the recommended working concentration of this compound for cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental objective. However, a common starting point is 20 µM.[2] The effective concentration range reported in various studies is wide, from 0.01 µM to 100 µM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How should I store this compound?
A5:
-
Powder: The lyophilized powder should be stored at -20°C and is stable for several years.[2][3]
-
Stock Solution: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Stored properly, the DMSO stock solution is stable for several months.[1][2] Aqueous solutions are not recommended for storage for more than one day.[3]
Quantitative Data: this compound Solubility
For easy comparison, the solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Source(s) |
| DMSO | >10 mM to 100 mM (or ≥17.72 mg/mL to 71 mg/mL) | [1][5][6] |
| Ethanol | ≥53.5 mg/mL to 100 mM | [1][3][5] |
| Methanol | Sufficient for 20 mM stock solution | [2] |
| Water | Insoluble | [1] |
| Dimethyl formamide | ~3 mg/mL | [3] |
| Chloroform | 50 mg/mL | [4] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required volume of DMSO based on the amount of this compound powder. For 1 mg of this compound (MW: 354.45 g/mol ), 143 µL of DMSO is needed for a 20 mM solution.
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
To facilitate dissolution, gently warm the vial to 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[1]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.[2]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Determine the final desired working concentration of this compound.
-
Calculate the volume of the 20 mM stock solution needed to achieve the final concentration in your culture volume. For example, to prepare 1 mL of medium with a final concentration of 20 µM, you will need 1 µL of the 20 mM stock solution.
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling the flask or plate to ensure rapid and even distribution.
-
The final DMSO concentration in the medium should be kept below 0.5%.
-
Include a vehicle control in your experiment (cells treated with the same final concentration of DMSO without this compound).
Visualized Workflows and Pathways
Caption: A step-by-step workflow for the proper dissolution of this compound.
Caption: this compound competitively inhibits CDKs, affecting key cellular processes.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound, CDK inhibitor (CAS 186692-46-6) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Roscovitine Concentration for CDK Inhibition: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Roscovitine, a potent cyclin-dependent kinase (CDK) inhibitor. Our goal is to address specific experimental challenges to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Seliciclib or CYC202, is a small molecule purine (B94841) analog that functions as a competitive inhibitor of multiple cyclin-dependent kinases (CDKs).[1] It exerts its inhibitory effect by binding to the ATP-binding pocket of these kinases, thereby preventing the transfer of phosphate (B84403) to their respective substrates.[1] this compound primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9, while showing significantly less activity against CDK4 and CDK6.[1] This inhibition of CDK activity leads to cell cycle arrest and, in many cases, induction of apoptosis.[1][2]
Q2: What is a good starting concentration for this compound in cell culture experiments?
A typical starting concentration for this compound in cell culture is around 20 µM for a treatment duration of 4-24 hours.[2][3] However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. For cell cycle arrest, the average IC50 value across various cancer cell lines is approximately 15 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. To prepare a stock solution, it can be dissolved in DMSO or methanol (B129727) to a concentration of 20 mM.[2][3] This stock solution should be stored at -20°C.[2][3] For working solutions, the stock can be further diluted in tissue culture medium to the desired final concentration. To maintain potency, it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles and use the solution within three months of reconstitution.[2][3]
Q4: What are the expected outcomes of this compound treatment?
The primary outcomes of this compound treatment are cell cycle arrest and/or apoptosis.[1] The specific outcome is dose- and cell-type-dependent. At lower concentrations, this compound often induces a reversible cell cycle arrest, primarily at the G1/S and G2/M transitions.[1][4][5] At higher concentrations or with prolonged exposure, it can trigger apoptosis.[1][4] This apoptotic induction is often mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and survivin.
Q5: I am observing variability in my results. What could be the cause?
Variability in experiments with this compound can stem from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound.
-
Dose and Time Dependency: The effects of this compound are highly dependent on the concentration and duration of treatment.[1]
-
Inhibitor Stability: Ensure proper storage and handling of this compound solutions to maintain its activity.[2][3]
-
Experimental Technique: Minor variations in cell culture conditions, seeding density, and assay procedures can introduce variability.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's inhibitory activity.
Table 1: this compound IC50 Values for Purified CDKs
| CDK/Cyclin Complex | IC50 (µM) |
| CDK1/Cyclin B | ~0.65 |
| CDK2/Cyclin A | ~0.7 |
| CDK2/Cyclin E | ~0.7 |
| CDK5/p25 | ~0.2 |
| CDK7/Cyclin H | ~0.46 |
| CDK9/Cyclin T | ~0.6 |
| CDK4/Cyclin D1 | >100 |
| CDK6/Cyclin D3 | >100 |
Data compiled from multiple sources.[1]
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | Effective Concentration (µM) | Observed Effect |
| Various Cancer Cell Lines | Cell Cycle Arrest | ~15 (Average IC50) | G1/S or G2/M arrest |
| HeLa | Apoptosis | 20 | 2-fold increase in apoptosis after 24h |
| Rabbit RPE Cells | Apoptosis | 40 | Increased sub-G1 peak |
| Cervical Carcinoma Cells | Cytotoxicity (IC50) | 13.79 - 22.09 | Dose-dependent inhibition of cell growth |
Data is illustrative and varies by specific experimental conditions.[1][4][6]
Experimental Protocols & Troubleshooting
Cell Cycle Analysis via Propidium (B1200493) Iodide Staining and Flow Cytometry
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Harvest: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Poor resolution of G1, S, and G2/M peaks | Cell clumping. | Ensure a single-cell suspension before fixation. Filter cells through a 40 µm mesh if necessary. |
| Inappropriate staining time. | Optimize incubation time with PI staining solution. | |
| High flow rate. | Run samples at a lower flow rate to improve resolution. | |
| High coefficient of variation (CV) of the G1 peak | Instrument misalignment. | Run calibration beads to check and adjust instrument settings. |
| Inconsistent staining. | Ensure uniform cell concentration and staining volume for all samples. | |
| Unexpected cell cycle arrest profile | This compound concentration is too high, inducing apoptosis. | Perform a dose-response experiment to identify concentrations that primarily induce cell cycle arrest. Check for a sub-G1 peak indicative of apoptosis. |
| Cell line-specific response. | Different cell lines may arrest at different phases of the cell cycle. |
Apoptosis Detection by TUNEL Assay
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or in chamber slides. Treat with this compound or vehicle control.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.
-
TUNEL Reaction: Wash the cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Staining and Visualization: Wash the cells and, if using a fluorescent label, counterstain the nuclei with DAPI or Hoechst. Mount the coverslips and visualize using a fluorescence microscope.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High background staining | Over-fixation or over-permeabilization. | Optimize fixation and permeabilization times and concentrations. |
| Non-specific binding of the label. | Ensure thorough washing steps. | |
| Weak or no signal in positive control | Inactive TdT enzyme. | Use a fresh enzyme solution and ensure proper storage. |
| Insufficient DNA fragmentation in the positive control. | Ensure the positive control (e.g., DNase I treatment) is effective. | |
| False positives | TUNEL can also label necrotic cells. | Corroborate results with other apoptosis assays (e.g., caspase activation) and morphological assessment.[7] |
Western Blotting for Phospho-Rb and Cyclin D1
Protocol:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Weak or no phospho-protein signal | Dephosphorylation during sample preparation. | Ensure lysis buffer contains fresh phosphatase inhibitors and keep samples on ice. |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded onto the gel. | |
| High background | Non-specific antibody binding. | Optimize blocking conditions (e.g., switch from milk to BSA for phospho-antibodies) and antibody concentrations. |
| Inconsistent loading control | Inaccurate protein quantification. | Ensure accurate and consistent protein quantification for all samples. |
| Pipetting errors. | Be meticulous when loading samples onto the gel. |
Visualizing this compound's Mechanism of Action
References
- 1. This compound, a novel cyclin-dependent kinase inhibitor, characterizes restriction point and G2/M transition in tobacco BY-2 cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. The CDK inhibitor, R-roscovitine, promotes eosinophil apoptosis by down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor this compound induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclin-dependent kinase inhibitors olomoucine and this compound arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sanguinebio.com [sanguinebio.com]
Identifying and mitigating Roscovitine off-target effects
Welcome to the Technical Support Center for Roscovitine. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as Seliciclib or CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It functions by competing with ATP for the binding site on these kinases.[1][2][4] Its primary targets are CDKs involved in cell cycle regulation and transcription.[1][2][5][6]
Q2: I'm observing cell cycle arrest in a G1 or G2/M phase, as expected. How can I be sure this is an on-target effect?
A2: Cell cycle arrest is a hallmark of CDK inhibition by this compound.[1][2] To confirm this is an on-target effect, you can perform several validation experiments:
-
Western Blot Analysis: Check for decreased phosphorylation of CDK substrates, such as the Retinoblastoma protein (Rb) for CDK2, or vimentin (B1176767) for CDK1.[6]
-
Rescue Experiment: If possible, overexpress a mutant form of the target CDK that is resistant to this compound. If the cell cycle arrest phenotype is rescued, it strongly suggests an on-target effect.
-
Use a Structurally Different Inhibitor: Treat your cells with another CDK inhibitor that has a different chemical structure but targets the same CDKs. If you observe the same phenotype, it is more likely an on-target effect.
Q3: My cells are undergoing apoptosis after this compound treatment. Is this an on-target or off-target effect?
A3: this compound is known to induce apoptosis in many cancer cell lines.[1][2] This can be a consequence of its on-target CDK inhibition, leading to cell cycle disruption and subsequent cell death. However, off-target effects can also contribute to apoptosis. To dissect this, consider the following:
-
Concentration Dependence: On-target effects should occur at concentrations consistent with the IC50 values for CDK inhibition in cells (typically in the low micromolar range). If apoptosis is only observed at much higher concentrations, off-target effects are more likely. The average IC50 for growth inhibition in cancer cell lines is around 15 µM.[1][2]
-
Time Course Analysis: Correlate the timing of apoptosis with the inhibition of CDK activity. On-target-induced apoptosis should follow the inhibition of cell cycle progression.
-
Off-Target Kinase Inhibition: At higher concentrations, this compound can inhibit other kinases, some of which may be involved in cell survival pathways. Refer to the off-target profile of this compound (see table below) to see if any known pro-survival kinases are potential off-targets.
Q4: I am seeing unexpected changes in signaling pathways not directly related to the cell cycle, such as the MAPK/ERK pathway. What could be the cause?
A4: this compound can inhibit kinases other than CDKs, including ERK1 and ERK2, although with lower potency.[5][6] Inhibition of these off-target kinases can lead to unexpected changes in their respective signaling pathways. It has been reported that this compound can paradoxically activate the ERK1/2 pathway in some contexts.[7] To investigate this:
-
Confirm with a Selective Inhibitor: Use a more selective ERK inhibitor to see if you can replicate the observed phenotype.
-
Phospho-protein Analysis: Use phospho-specific antibodies to directly measure the phosphorylation status of key proteins in the MAPK/ERK pathway after this compound treatment.
-
Kinase Profiling: If the unexpected phenotype is critical to your research, consider performing a kinase profiling study to identify all kinases inhibited by this compound at the concentration you are using in your specific cell model.
Q5: What is the known non-kinase off-target of this compound?
A5: A significant non-kinase off-target of this compound is pyridoxal kinase (PDXK) , the enzyme that phosphorylates and activates vitamin B6.[5] This interaction should be considered when interpreting cellular effects of this compound, especially in long-term experiments or in studies where vitamin B6 metabolism is relevant.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variation in cell culture conditions, passage number, or confluency. Inconsistent inhibitor concentration. | Standardize cell culture protocols. Use cells within a defined passage number range. Ensure complete solubilization and accurate dilution of this compound for each experiment. |
| Lower than expected potency in cellular assays compared to biochemical assays | High intracellular ATP concentration competing with this compound. Cell membrane permeability issues. Efflux of the inhibitor by multidrug resistance pumps. | Increase this compound concentration. Verify target engagement in cells using a cellular thermal shift assay (CETSA) or by monitoring phosphorylation of a direct downstream substrate. Test for the presence of efflux pumps and consider using an efflux pump inhibitor as a control. |
| Unexpected phenotype observed (e.g., changes in cell morphology, adhesion) | Off-target effect on a kinase involved in cytoskeletal organization or cell adhesion. | Review the known off-target profile of this compound. Use a lower concentration of this compound to see if the phenotype disappears while on-target effects remain. Use a structurally unrelated inhibitor for the primary target to see if the unexpected phenotype persists. |
| Cell death at concentrations where on-target inhibition is not yet maximal | Off-target toxicity. | Perform a dose-response curve for both on-target inhibition (e.g., pRb levels) and cell viability (e.g., MTT assay) to determine the therapeutic window. Consider using a more selective CDK inhibitor if available. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against On-Target Cyclin-Dependent Kinases
| Kinase | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.65 | [1][6][8][9] |
| CDK2/cyclin A | 0.7 | [1][6][8][9] |
| CDK2/cyclin E | 0.7 | [1][6][8][9] |
| CDK5/p25 | 0.16 - 0.2 | [1][6][8][9] |
| CDK7/cyclin H | 0.46 | [1] |
| CDK9/cyclin T1 | 0.60 | [1] |
| CDK4/cyclin D1 | >100 | [1][6] |
| CDK6/cyclin D3 | >100 | [1] |
Table 2: Inhibitory Activity of this compound against Selected Off-Target Kinases
| Kinase | IC50 (µM) | Reference |
| ERK1 | 34 | [5][6] |
| ERK2 | 14 | [5][6] |
| DYRK1A | 1-40 | [4][5] |
| CaMK2 | 1-40 | [1] |
| CK1α | 1-40 | [1] |
| CK1δ | 1-40 | [1] |
| EPHB2 | 1-40 | [1] |
| FAK | 1-40 | [1] |
| IRAK4 | 1-40 | [1] |
| Pyridoxal Kinase (PDXK) | - | [5] |
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol is a general guideline for determining the IC50 of this compound against a purified kinase.
Materials:
-
Purified active kinase and its specific substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (specific to the kinase)
-
[γ-³²P]ATP
-
ATP solution
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase and its substrate to each well.
-
Add the serially diluted this compound or vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and plot the data to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control and plot the data to determine the GI50 (concentration for 50% growth inhibition).
Affinity Chromatography for Off-Target Identification
This method can be used to identify proteins that bind to this compound.
Materials:
-
This compound-immobilized beads (e.g., Sepharose beads)
-
Cell or tissue lysate
-
Lysis buffer
-
Wash buffer
-
Elution buffer (containing a high concentration of free this compound or a denaturing agent)
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Incubate the cell or tissue lysate with the this compound-immobilized beads to allow for protein binding.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using the elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them by mass spectrometry.
-
Potential off-targets can be further validated using other methods, such as in vitro kinase assays.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Decision tree for troubleshooting unexpected results.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and cellular effects of this compound, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-dependent pharmacokinetics and effect of this compound on Cdk5 and Erk1/2 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
Roscovitine stability in DMSO and culture media
Welcome to the technical support center for Roscovitine. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in DMSO and cell culture media. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity and efficacy of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is soluble in organic solvents like DMSO and ethanol.[1] For a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10-50 mM).[2][3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -20°C or, for longer-term storage, at -80°C, protected from light.[2]
Q2: What is the stability of this compound in a DMSO stock solution?
A2: When stored correctly, this compound in a DMSO stock solution is stable for a considerable period. To prevent loss of potency, it is recommended to use the solution within three months when stored at -20°C.[1] For longer-term storage, aliquots can be kept at -80°C for up to a year.[2]
Q3: How stable is this compound once diluted in cell culture media?
A3: this compound is sparingly soluble and less stable in aqueous solutions like cell culture media.[4] It is highly recommended to prepare working solutions by diluting the DMSO stock solution into your culture medium immediately before use. Do not store this compound in culture media for extended periods. One supplier suggests not storing aqueous solutions for more than a day.[4]
Q4: Can I freeze-thaw my this compound stock solution?
A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and introduce moisture into the DMSO stock, which can reduce solubility.[1][2] Aliquoting the stock solution upon initial preparation is the best practice.
Q5: What are the signs of this compound degradation or precipitation?
A5: Visual signs of precipitation include the appearance of crystals or cloudiness in your stock or working solution. A decrease in the expected biological activity in your experiments can also be an indicator of degradation. If you observe precipitates, gently warming the solution to 37°C and brief sonication may help to redissolve the compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in DMSO stock solution | The solubility limit has been exceeded, or the DMSO has absorbed moisture.[2] | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[5] Use fresh, anhydrous DMSO for preparing stock solutions. Ensure the stock solution is stored in tightly sealed vials. |
| Precipitation upon dilution in culture media | This compound has low aqueous solubility.[4] The final DMSO concentration may be too low to maintain solubility. | Ensure the final DMSO concentration in your culture media is sufficient to keep this compound in solution (typically ≤ 0.5%). Prepare the working solution immediately before adding it to your cells. Consider using a pre-warmed medium for dilution. |
| Inconsistent or reduced biological activity | The this compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C, light exposure). | Use a fresh aliquot of your stock solution. If the problem persists, prepare a new stock solution from powder. Always protect solutions from light. |
| Unexpected off-target effects | The final concentration of this compound may be too high, or the cells may be sensitive to the DMSO vehicle. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
Quantitative Stability Data
| Solvent/Medium | Storage Temperature | Reported Stability | Source |
| DMSO | -80°C | Up to 1 year | [2] |
| DMSO | -20°C | Up to 3 months | [1] |
| Human and Rat Plasma | Room Temperature | ~9% decrease in 24 hours | [6][7] |
| Human and Rat Plasma | 4°C, 25°C, 37°C | Stable for 48 hours | [8] |
| Aqueous Buffer (e.g., PBS) | Not specified | Not recommended for storage beyond one day | [4] |
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
0.22 µm syringe filters
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO.
-
Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the cell culture medium.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
3. Stability Experiment:
-
Dispense the 100 µM this compound working solution into several sterile microcentrifuge tubes.
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Immediately process the sample for HPLC analysis.
4. Sample Processing:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the sample.
-
Vortex vigorously and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Analysis:
-
Set the UV detector to the appropriate wavelength for this compound (e.g., 291 nm).[4]
-
Inject the prepared sample onto the C18 column.
-
Run the HPLC method with a suitable gradient to separate this compound from any degradation products.
-
Record the peak area of the this compound peak at each time point.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting CDKs with this compound Increases Sensitivity to DNA Damaging Drugs of Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Analysis of this compound using novel high performance liquid chromatography and UV-detection method: pharmacokinetics of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability, pKa and plasma protein binding of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Roscovitine Technical Support Center: Troubleshooting Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected cytotoxicity induced by Roscovitine in normal (non-cancerous) cell lines. The following information is designed to help identify potential sources of toxicity, optimize experimental conditions, and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and preventing the phosphorylation of their substrates.[1] This inhibition disrupts the cell cycle, leading to cell cycle arrest and, in many cases, apoptosis (programmed cell death).[1][3]
Q2: Why am I observing high cytotoxicity in my normal cell line at concentrations that are reported to be safe for other normal cells?
A2: The cytotoxic effects of this compound can be highly dependent on the specific cell type and its proliferative state.[4] Rapidly dividing normal cells may be more sensitive to this compound's inhibition of cell cycle-regulating CDKs. Additionally, different normal cell lines can have varying levels of dependence on specific CDKs for survival and proliferation. It is crucial to perform a dose-response experiment for each specific normal cell line to determine its unique sensitivity.
Q3: Could the observed cytotoxicity be due to off-target effects of this compound?
A3: While this compound is selective for CDKs, it can inhibit other kinases at higher concentrations, such as ERK1 and ERK2.[5][6] These off-target effects could contribute to cytotoxicity. If you suspect off-target effects, consider using a lower concentration of this compound or a more specific CDK inhibitor as a control.
Q4: How can I distinguish between this compound-induced apoptosis and necrosis in my normal cells?
A4: An Annexin V/Propidium Iodide (PI) assay is the standard method to differentiate between apoptosis and necrosis. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. This allows for the quantification of early apoptotic, late apoptotic/necrotic, and viable cells via flow cytometry.
Q5: My cytotoxicity assay results are inconsistent between experiments. What could be the cause?
A5: Inconsistent results can arise from several factors, including variability in cell health and passage number, inconsistencies in this compound stock solution preparation and storage, or variations in incubation times and cell seeding densities. Ensure you are using a consistent and detailed protocol for all experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Higher-than-expected cytotoxicity in normal cells | Cell line is highly proliferative: Rapidly dividing cells are more sensitive to CDK inhibitors. | - Reduce the initial seeding density of your cells.- Synchronize the cells in a specific cell cycle phase before treatment. |
| Incorrect this compound concentration: Errors in stock solution calculation or dilution. | - Double-check all calculations for stock and working solutions.- Prepare a fresh stock solution of this compound. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%).- Include a vehicle-only control (medium with the same concentration of solvent as the this compound-treated wells). | |
| Contamination: Mycoplasma or other microbial contamination can increase cellular stress and sensitivity to drugs. | - Regularly test your cell cultures for mycoplasma contamination.- If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. | |
| No cytotoxic effect observed at expected concentrations | Cell line is quiescent or slow-growing: Non-proliferating cells are less sensitive to cell cycle inhibitors. | - Ensure your cells are in the logarithmic growth phase during the experiment.- Increase the concentration of this compound. |
| This compound degradation: Improper storage of this compound stock solution. | - Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[7] | |
| Assay interference: The chosen cytotoxicity assay may not be suitable. | - For example, if using an MTT assay, ensure that this compound does not interfere with the formazan (B1609692) product formation. Consider using an alternative cytotoxicity assay like LDH release or a direct cell counting method. | |
| High background or variability in cytotoxicity assay | Uneven cell seeding: Inconsistent number of cells per well. | - Ensure a homogenous single-cell suspension before seeding.- Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and cytotoxicity. | - Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Precipitation of this compound: this compound may precipitate at high concentrations in culture medium. | - Visually inspect the wells for any precipitate after adding this compound.- If precipitation occurs, try a lower concentration or a different solvent. |
Data Presentation
This compound IC50 Values in Normal and Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Comments | Reference |
| Normal Cell Lines | ||||
| Human Fibroblasts | Normal | 12 | Antiproliferative activity after 48 hours. | [8] |
| Human Renal Epithelial Cells | Normal | >25 | Growth inhibition after 72 hours. | [8] |
| Human Keratinocytes | Normal | Not specified, but cytotoxicity is dose-dependent and higher in proliferating cells. | - | [4] |
| Astrocytes | Normal | Proliferation significantly reduced at 100 µM. | - | [9] |
| Cancer Cell Lines (for comparison) | ||||
| Average of multiple cell lines | Cancer | ~15-16 | Average for growth inhibition. | [1][6] |
| HCT-116 | Colon Cancer | 9 | After 48 hours. | [8] |
| HeLa | Cervical Cancer | 13.79 ± 3.30 | After 72 hours. | [3] |
| C33A | Cervical Cancer | 22.09 ± 3.29 | After 72 hours. | [3] |
| SiHa | Cervical Cancer | 16.88 ± 7.39 | After 72 hours. | [3] |
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
The following diagram illustrates the primary signaling pathway affected by this compound, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits CDK/Cyclin complexes, preventing Rb phosphorylation and leading to cell cycle arrest and apoptosis.
Troubleshooting Workflow for Unexpected Cytotoxicity
This workflow provides a logical approach to diagnosing the cause of unexpected cytotoxicity in normal cells treated with this compound.
Caption: A step-by-step guide to troubleshooting high cytotoxicity observed with this compound treatment.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on normal cells by measuring their metabolic activity.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
Objective: To differentiate and quantify apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and then resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) on the physiology of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Biochemical and cellular effects of this compound, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Measuring Roscovitine Efficacy
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for measuring the efficacy of Roscovitine in cell-based assays.
Mechanism of Action: How this compound Works
This compound, also known as Seliciclib or CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It functions by competing with ATP for the binding site on several key CDKs, primarily CDK1, CDK2, CDK5, and CDK7.[1][2] Inhibition of these kinases disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis (programmed cell death), making it a compound of interest for cancer research.[3][4]
Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to measure this compound's efficacy in cells?
The efficacy of this compound is typically assessed through three main types of cell-based assays:
-
Cell Viability/Proliferation Assays: To determine the concentration at which this compound inhibits cell growth (e.g., MTT, WST-1, or CellTiter-Glo® assays).
-
Cell Cycle Analysis: To measure how this compound affects the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), typically using flow cytometry.[5]
-
Apoptosis Assays: To quantify the extent of programmed cell death induced by this compound (e.g., Annexin V/PI staining, TUNEL assay, or measuring caspase activity).[6][7]
Q2: What is a typical effective concentration and IC50 for this compound?
The effective concentration of this compound is highly dependent on the cell line and the duration of treatment. While it inhibits purified kinases at sub-micromolar concentrations, higher concentrations are needed in cellular assays to achieve a biological effect.[8][9] The average IC50 value for growth inhibition across a wide range of human tumor cell lines is approximately 15-16 µM.[1][8]
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| Average (multiple lines) | Proliferation | Not Specified | ~16 | [8] |
| HeLa (Cervical Cancer) | MTT | 72 hours | 13.79 ± 3.30 | [10] |
| SiHa (Cervical Cancer) | MTT | 72 hours | 16.88 ± 7.39 | [10] |
| C33A (Cervical Cancer) | MTT | 72 hours | 22.09 ± 3.29 | [10] |
| HL-60 (Leukemia) | Resazurin | 24 hours | 17 | [7] |
| Jurkat (Leukemia) | Resazurin | 24 hours | 24 | [7] |
| K562 (Leukemia) | Resazurin | 24 hours | 47 | [7] |
| H929 (Multiple Myeloma) | Alamar Blue | 72 hours | 8.84 | [11] |
| LP-1 (Multiple Myeloma) | Alamar Blue | 72 hours | 12.68 | [11] |
| RPMI 8226 (Multiple Myeloma) | Alamar Blue | 72 hours | 19.5 | [11] |
Q3: How should I prepare and store this compound?
Proper handling is critical for reproducible results.
-
Solubilization: this compound is a white powder soluble in DMSO up to 50 mM.[1] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO.
-
Storage: Store the lyophilized powder or the DMSO stock solution at -20°C, desiccated. Once in solution, it is recommended to use it within 3 months to prevent loss of potency. Aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
-
Working Dilution: On the day of the experiment, dilute the DMSO stock into your complete cell culture medium. Ensure the final concentration of DMSO in the medium is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%).
Experimental Workflow and Protocols
A typical experiment to assess this compound's efficacy involves treating cultured cells with a range of concentrations and then analyzing the effects on viability, cell cycle, and apoptosis.
Caption: General workflow for assessing this compound efficacy in cell culture.
Protocol 1: Cell Viability/Proliferation (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in an exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound or a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 2 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 50 µL of this solution to each well and incubate in the dark at 37°C for 4 hours.[10]
-
Solubilization: Carefully remove the MTT solution. Add 50-100 µL of DMSO to each well and agitate the plate gently to dissolve the formazan (B1609692) crystals.[10]
-
Data Acquisition: Measure the absorbance at a wavelength of 562 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the percentage of cells in each phase of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with desired concentrations of this compound for a specific time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (potentially apoptotic) and adherent cells. To detach adherent cells, wash with PBS and use Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[12][13] Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12][13]
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which is indicative of apoptotic cells.[5]
Troubleshooting Guide
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. agscientific.com [agscientific.com]
- 5. Cyclin-dependent kinase inhibitor this compound induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. openpharmacologyjournal.com [openpharmacologyjournal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Seliciclib | this compound | Cdk2/cyclin E inhibitor | TargetMol [targetmol.com]
- 10. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Roscovitine treatment duration for optimal cell cycle arrest
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Roscovitine for achieving optimal cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It functions by competing with ATP for the binding site on several CDKs, primarily inhibiting CDK1, CDK2, CDK5, and CDK7.[1][2] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest and, in some cases, apoptosis.[1][3][4]
Q2: At which phase of the cell cycle does this compound arrest cells?
The specific phase of cell cycle arrest induced by this compound is dependent on the dose, treatment duration, and the cell line being used.[1][5] It has been shown to cause arrest in the G0/G1, S, or G2/M phases of the cell cycle.[1][5][6] For example, in some cell lines, a G2/M arrest is observed, while in others, a G1 block is more prominent.[6][7][8]
Q3: What is a typical working concentration and treatment duration for this compound?
The optimal concentration and duration are highly cell-line dependent. However, a common starting point is a concentration of around 20 µM for a treatment period of 4-24 hours.[2] The average IC50 value for cell cycle arrest in many cancer cell lines is approximately 15 µM.[1][5] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: Can this compound induce effects other than cell cycle arrest?
Yes, besides inducing cell cycle arrest, this compound can also trigger apoptosis in a dose- and time-dependent manner.[1][3][4] It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like p53.[1]
Q5: Is this compound-induced cell cycle arrest reversible?
In some systems, the cell cycle arrest induced by this compound has been shown to be reversible upon removal of the compound.[6] The reversibility may depend on the concentration and duration of the treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant cell cycle arrest observed. | - Suboptimal this compound concentration: The concentration may be too low for the specific cell line. - Insufficient treatment duration: The incubation time may not be long enough to induce arrest. - Cell line resistance: Some cell lines may be less sensitive to this compound. | - Perform a dose-response experiment (e.g., 5, 10, 20, 40 µM) to determine the optimal concentration. - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal duration. - Consult the literature for data on this compound's effect on your specific cell line or a similar one. |
| High levels of cell death instead of arrest. | - This compound concentration is too high: High concentrations can lead to apoptosis rather than just cell cycle arrest.[9] - Prolonged treatment duration: Extended exposure can push cells towards apoptosis. | - Reduce the this compound concentration. - Decrease the treatment duration. - Analyze for markers of apoptosis (e.g., caspase activation, Annexin V staining) to confirm the cause of cell death. |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell confluency, passage number, or media can affect the outcome. - Inaccurate this compound concentration: Issues with stock solution preparation or dilution. | - Standardize your cell culture protocol, ensuring consistent seeding density and passage number. - Prepare fresh this compound dilutions for each experiment from a validated stock solution. |
| Difficulty synchronizing cells. | - Asynchronous starting population: A highly heterogeneous cell population can be difficult to synchronize effectively. - Cell cycle phase of treatment initiation: The effect of this compound can vary depending on the cell cycle phase at the time of treatment. | - Consider a pre-synchronization step (e.g., serum starvation) before this compound treatment for a more homogenous population.[10] |
Data Presentation
Table 1: this compound IC50 Values for CDK Inhibition and Cell Proliferation
| Target | IC50 (µM) | Reference(s) |
| CDK1/cyclin B | 0.65 | [11] |
| CDK2/cyclin A | 0.70 | [11] |
| CDK2/cyclin E | 0.70 | [11] |
| CDK5/p25 | 0.16 | [11] |
| CDK7/cyclin H | 0.46 | [1] |
| Average (Cancer Cell Lines) | ~15 | [1][5] |
Table 2: Exemplary this compound Treatment Conditions for Cell Cycle Arrest
| Cell Line | Concentration (µM) | Duration (hours) | Observed Effect | Reference(s) |
| HeLa | 20 | 24 | G2/M Arrest & Apoptosis | [2][9] |
| MCF-7 | Not Specified | 6 | G2/M Arrest | [8] |
| Rabbit Retinal Pigment Epithelial | 40 | Not Specified | S and G2/M Arrest | [4] |
| Tobacco BY-2 | Not Specified | Not Specified | G1 and G2 Arrest | [6] |
| Buffalo Fibroblasts | 20-30 | Not Specified | G0/G1 Synchronization | [10] |
| IMR32 (Neuroblastoma) | 5 | 24 | G2/M Increase | [12] |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment and Cell Cycle Analysis
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the exponential growth phase (typically 30-50% confluency) at the time of treatment.
-
Allow cells to adhere and resume proliferation overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 20 mM in DMSO).[2] Store at -20°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration(s).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 4-48 hours).[2][13]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][14]
-
Visualizations
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor this compound induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 6. This compound, a novel cyclin-dependent kinase inhibitor, characterizes restriction point and G2/M transition in tobacco BY-2 cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum starvation induces G1 arrest through suppression of Skp2-CDK2 and CDK4 in SK-OV-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle arrest induced in human breast cancer cells by cyclin-dependent kinase inhibitors: a comparison of the effects exerted by this compound and olomoucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound treatment improves synchronization of donor cell cycle in G0/G1 stage and in vitro development of handmade cloned buffalo (Bubalus bubalis) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. CDK/CK1 inhibitors this compound and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 14. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
Technical Support Center: Overcoming Roscovitine Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the cyclin-dependent kinase (CDK) inhibitor, Roscovitine (also known as Seliciclib or CYC202), in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound resistance.
Q1: What are the primary mechanisms by which cancer cells develop resistance to this compound?
A1: Resistance to this compound can arise through several mechanisms, primarily:
-
Upregulation of ATP-binding cassette (ABC) transporters: These membrane proteins act as drug efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and efficacy.[1][2][3] Increased expression of transporters like ABCB1 (MDR1/P-glycoprotein) and ABCG2 has been implicated in resistance to CDK inhibitors.[1][3]
-
Alterations in the expression of apoptotic regulators:
-
Downregulation of pro-apoptotic proteins: Reduced expression or functional inactivation of tumor suppressor proteins like p53 can diminish the apoptotic response to this compound.[4][5] However, this compound can also induce p53-independent apoptosis.[6]
-
Upregulation of anti-apoptotic proteins: Increased levels of anti-apoptotic proteins, particularly Mcl-1, can confer resistance.[6][7][8] this compound's efficacy is often linked to its ability to downregulate Mcl-1.[6][7][8]
-
-
Changes in CDK activity or expression: While less commonly reported as a primary resistance mechanism, alterations in the expression levels or activity of this compound's target CDKs (CDK1, CDK2, CDK5, CDK7, and CDK9) could potentially contribute to reduced sensitivity.[9][10]
Q2: My cancer cell line shows a high IC50 value for this compound. What are the initial troubleshooting steps?
A2: If your cells appear intrinsically resistant or have developed resistance, consider the following initial steps:
-
Confirm drug integrity and concentration: Ensure the this compound stock solution is correctly prepared and stored. Verify the final concentration in your experiments. This compound is soluble in DMSO and EtOH.[11]
-
Optimize treatment duration and dosage: this compound's effects are time- and dose-dependent.[12][13] Extend the treatment duration (e.g., up to 72 or 96 hours) and test a wider range of concentrations.
-
Assess cell viability with a secondary method: If using an MTT assay, confirm the results with an alternative method like a Trypan Blue exclusion assay or a crystal violet staining assay to rule out artifacts related to metabolic activity.
-
Evaluate the expression of key resistance markers: Perform preliminary western blotting to check the baseline expression of ABCB1, ABCG2, Mcl-1, and p53 in your cell line.
Q3: How can I determine if ABC transporters are responsible for this compound resistance in my cell line?
A3: To investigate the role of ABC transporters, you can perform the following experiments:
-
Co-treatment with ABC transporter inhibitors: Treat your cells with this compound in combination with known inhibitors of ABC transporters, such as Verapamil (for ABCB1) or Ko143 (for ABCG2). A significant decrease in the IC50 of this compound in the presence of these inhibitors suggests the involvement of the respective transporter.
-
Rhodamine 123 efflux assay: This functional assay measures the activity of ABCB1. Cells are loaded with the fluorescent substrate Rhodamine 123. Increased efflux of the dye, which can be blocked by an inhibitor like Verapamil, indicates high ABCB1 activity.
-
Quantitative PCR (qPCR) and Western Blotting: Measure the mRNA and protein expression levels of ABCB1 and ABCG2 in your resistant cells compared to a sensitive control cell line.
Q4: Can this compound be used in combination with other therapies to overcome resistance?
A4: Yes, combination therapy is a highly effective strategy. This compound has demonstrated synergistic or additive effects when combined with:
-
Conventional chemotherapeutic agents: Such as doxorubicin, 5-fluorouracil (B62378) (5-FU), taxol, and cisplatin.[12][13][14][15]
-
Targeted therapies: Including immune checkpoint inhibitors like anti-PD-1.[16]
-
Radiation therapy: this compound can act as a radiosensitizer.[14][17]
The synergistic effect often stems from the modulation of cell cycle progression and apoptosis induction.[12][13]
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Guide 1: Inconsistent IC50 Values for this compound
| Symptom | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Cell passage number variation. | Use cells within a consistent and defined passage number range for all experiments, as prolonged culturing can alter phenotype and drug sensitivity. | |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by shaking the plate for at least 10-15 minutes before reading the absorbance.[18] | |
| Incorrect curve fitting. | Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.[18] |
Guide 2: No Apoptosis Observed After this compound Treatment
| Symptom | Possible Cause | Suggested Solution |
| Lack of apoptosis markers (e.g., PARP cleavage, caspase activation) despite growth inhibition. | High expression of anti-apoptotic proteins like Mcl-1. | Analyze the expression of Mcl-1, Bcl-2, and other survival proteins by Western blot. Consider combining this compound with an Mcl-1 inhibitor. This compound's mechanism often involves the downregulation of Mcl-1.[6][7][8] |
| Defective p53 pathway. | Sequence the TP53 gene in your cell line to check for mutations. This compound can activate p53, but it also has p53-independent mechanisms of inducing apoptosis.[4][5][19] | |
| Cell cycle arrest without apoptosis. | This compound can induce cell cycle arrest at G1, S, or G2/M phases.[14][20] Perform cell cycle analysis using flow cytometry to determine if the cells are arrested. Apoptosis may occur at later time points or higher concentrations. | |
| Insufficient drug concentration or duration. | Increase the concentration of this compound and/or extend the treatment time (e.g., 48-72 hours). |
Section 3: Data Presentation
Table 1: this compound's Efficacy as a Single Agent
| Cell Line | Cancer Type | Average IC50 (µM) | Reference |
| Various Cancer Cell Lines | Mixed | ~15 | [14][20] |
| HeLa | Cervical Cancer | < 20 | [21] |
| C33A | Cervical Cancer | > 20 (Resistant) | [21] |
| MCF-7 | Breast Cancer | ~20 | [22] |
Table 2: Synergistic Effects of this compound in Combination Therapy
| Combination Agent | Cancer Type | Effect | Fold Increase in Sensitivity | Reference |
| 5-Fluorouracil (10 µg/mL Rosco) | Colorectal | Synergistic/Additive | Up to 8,420x | [12][13] |
| Taxol (10 µg/mL Rosco) | Colorectal | Synergistic | Up to 150x | [12] |
| Doxorubicin | Colorectal | Synergistic | Not specified | [12][13] |
| Vinblastine | Colorectal | Synergistic | Not specified | [12][13] |
| Radiation (7.5 Gy) | Breast | Synergistic | Increased tumor growth inhibition from 54% to 73% | [14][20] |
| Anti-PD-1 Therapy | Lung | Synergistic | Substantially reduced tumor burden and prolonged survival | [16] |
Section 4: Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[23]
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to test is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO diluted to the highest concentration used for the drug).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Include wells with medium only as a blank control. Incubate for the desired time (e.g., 48 or 72 hours).[23]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[18][23]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[23]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18][23]
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[18]
-
Protocol 2: Western Blot for Mcl-1 and CDK5 Expression
Objective: To assess the protein levels of Mcl-1 and CDK5 in cancer cells following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-CDK5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, CDK5, and a loading control (e.g., β-actin) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of Mcl-1 and CDK5 to the loading control.
Section 5: Mandatory Visualizations
Diagram 1: Signaling Pathways in this compound Action and Resistance
Caption: this compound action and resistance pathways.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for this compound resistance investigation.
Diagram 3: Logical Relationship for Overcoming Resistance
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Functional p53 in cells contributes to the anticancer effect of the cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK Inhibitors this compound and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclin-dependent kinase inhibitor R-roscovitine down-regulates Mcl-1 to override pro-inflammatory signalling and drive neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. This compound synergizes with conventional chemo-therapeutic drugs to induce efficient apoptosis of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound synergizes with conventional chemo-therapeutic drugs to induce efficient apoptosis of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
- 15. Targeting CDKs with this compound Increases Sensitivity to DNA Damaging Drugs of Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The CDK inhibitor this compound enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer [frontiersin.org]
- 17. Cooperative effect of this compound and irradiation targets angiogenesis and induces vascular destabilization in human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bibliotekanauki.pl [bibliotekanauki.pl]
- 20. This compound in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 21. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
Common pitfalls in experiments using Roscovitine
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Roscovitine in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility and Stock Solution Preparation
Q: I'm having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?
A: this compound is poorly soluble in water but readily soluble in organic solvents like DMSO and ethanol (B145695).[1][2] Inconsistent stock preparation can lead to variability in your experimental results.[1]
Troubleshooting Guide:
-
Recommended Solvents: Use fresh, high-quality DMSO or ethanol.[1][3] Moisture-absorbing DMSO can reduce solubility.[3]
-
Solubilization Technique: To enhance solubility, warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[1][4]
-
Stock Concentration: A common stock solution concentration is 10-20 mM in DMSO.[5][6]
-
Storage: Aliquot your stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][5] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[5] For diluted aqueous solutions, it is not recommended to store them for more than one day.[2]
Summary of this compound Solubility:
| Solvent | Solubility | Reference |
| DMSO | ≥71 mg/mL (200.31 mM) | [3] |
| Ethanol | ≥53.5 mg/mL | [1] |
| Chloroform | 50 mg/mL | [7] |
| Water | Insoluble | [1] |
Off-Target Effects and Selectivity
Q: I'm observing unexpected effects in my experiment. Could these be off-target effects of this compound?
A: While this compound is a selective inhibitor of several cyclin-dependent kinases (CDKs), it can exhibit off-target activity, particularly at higher concentrations.[8][9] It is crucial to be aware of these potential effects to correctly interpret your data.
Troubleshooting Guide:
-
Primary Targets: this compound potently inhibits CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values typically in the sub-micromolar range.[8][10] It is a poor inhibitor of CDK4 and CDK6.[8]
-
Known Off-Targets:
-
ERK1/ERK2: this compound can inhibit ERK1 and ERK2, but with much lower potency (IC50 in the 14-34 µM range).[10] This can lead to the activation of the MAPK pathway.[9][11]
-
Pyridoxal (B1214274) Kinase: An unexpected non-protein kinase target is pyridoxal kinase, the enzyme that activates vitamin B6.[12]
-
-
Minimizing Off-Target Effects:
-
Dose-Response: Perform a dose-response experiment to determine the lowest effective concentration for your specific cell line and experimental endpoint.
-
Control Experiments: Include appropriate controls, such as using a structurally different CDK inhibitor with a similar target profile or using siRNA to knock down the target CDK.
-
This compound IC50 Values for Various Kinases:
| Kinase | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.65 | [3][8] |
| CDK2/cyclin A | 0.7 | [3][8] |
| CDK2/cyclin E | 0.7 | [3][8] |
| CDK5/p25 | 0.16 | [3][8] |
| CDK7/cyclin H | 0.46 | [8] |
| CDK9/cyclin T1 | 0.60 | [8] |
| ERK1 | 34 | |
| ERK2 | 14 | |
| CDK4/cyclin D1 | >100 | [8] |
| CDK6/cyclin D3 | >100 | [8] |
Determining Optimal Concentration and Treatment Duration
Q: What is the optimal concentration and treatment duration for this compound in my cell-based assay?
A: The ideal concentration and incubation time for this compound are highly dependent on the cell type and the biological question being addressed.[8] A common working concentration in cell culture is around 20 µM for treatment times of 4-24 hours.[5]
Troubleshooting Guide:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The average IC50 for growth inhibition across many cancer cell lines is approximately 15-16 µM.[8][13]
-
Time-Dependent Effects: The effects of this compound can be time-dependent. Short-term treatments may induce cell cycle arrest, while longer exposures can lead to apoptosis.[5][8]
-
Experimental Goal:
-
Pilot Experiments: It is strongly recommended to perform pilot experiments with a range of concentrations and time points to determine the optimal conditions for your specific experimental system.
Recommended Concentration Ranges for In Vitro Studies:
| Application | Concentration Range (µM) | Typical Duration | Reference |
| Cell Cycle Arrest | 10 - 50 | 4 - 48 hours | [5][13][14] |
| Apoptosis Induction | 20 - 100 | 24 - 72 hours | [6][15] |
| Growth Inhibition (IC50) | 15 - 50 | 48 - 72 hours | [6][13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cell proliferation.[6][13]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours).[6][13] Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation and other signaling pathways following this compound treatment.[5][13]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the appropriate time.[5] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[13]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Phospho-Rb, Cyclin D1, CDK2) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.[14][15]
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and non-adherent cells, wash with ice-cold PBS, and fix in 70% ethanol for at least 1 hour at -20°C.[15]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which is indicative of apoptosis.[14]
Visualizations
Caption: this compound's mechanism of action on the cell cycle.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. Cyclin-dependent kinase inhibitor this compound induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Roscovitine working concentration for tissue culture
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Roscovitine in tissue culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of working concentrations to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Seliciclib or CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It functions as a purine (B94841) analog that competitively binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity.[1][3] This inhibition of CDKs, which are crucial regulators of the cell cycle and transcription, leads to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][4]
Q2: Which CDKs are most potently inhibited by this compound?
This compound exhibits selectivity for a subset of CDKs. It is a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values typically in the sub-micromolar range.[1][5] It is a poor inhibitor of CDK4 and CDK6.[1]
Q3: What are the typical cellular effects of this compound treatment?
The primary cellular effects of this compound are cell cycle arrest and the induction of apoptosis.[1][4] The specific phase of cell cycle arrest (G0/G1, S, or G2/M) can depend on the cell line, the concentration of this compound used, and the duration of treatment.[1] this compound has been shown to induce apoptosis in a variety of cancer cell lines.[1][6]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder. For use in tissue culture, it should be dissolved in an appropriate solvent, such as DMSO or ethanol (B145695), to create a stock solution.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO) which can then be diluted to the final working concentration in the cell culture medium.[3][4] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[3] Once in solution, it is recommended to use it within three months to prevent loss of potency.[3]
Q5: What is a typical working concentration for this compound in tissue culture?
The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental goals. However, a common starting point for many cancer cell lines is in the range of 10-25 µM.[7] A suggested working concentration from some suppliers is 20 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell cycle or viability. | - Incorrect concentration: The concentration of this compound may be too low for the specific cell line. - Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Cell line resistance: The cell line may be inherently resistant to this compound. - Short incubation time: The treatment duration may not be sufficient to observe an effect. | - Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 for your cell line. Test a range of concentrations (e.g., 1 µM to 100 µM). - Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C in aliquots. - Verify the CDK expression levels in your cell line. - Increase the incubation time (e.g., 24, 48, or 72 hours). |
| Excessive cell death, even at low concentrations. | - High sensitivity of the cell line: Some cell lines are highly sensitive to CDK inhibition. - Off-target effects: At higher concentrations, this compound can have off-target effects.[2] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | - Perform a dose-response curve starting from a lower concentration range (e.g., nanomolar). - Use the lowest effective concentration determined from your dose-response experiments. Consider using a more selective CDK inhibitor if off-target effects are a concern. - Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤0.1% for DMSO). |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect the cellular response. - Inconsistent drug preparation: Inaccurate dilutions or use of degraded stock solutions. - Variability in incubation times. | - Standardize your cell culture protocols. Use cells at a consistent confluency and passage number. - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. - Ensure precise and consistent incubation times for all experiments. |
| Precipitation of this compound in the culture medium. | - Low solubility: this compound has limited solubility in aqueous solutions. - High final concentration: The desired working concentration may exceed the solubility limit in the culture medium. | - Ensure the stock solution is fully dissolved before diluting it in the culture medium. Gentle warming or sonication of the stock solution can aid dissolution. - Do not exceed the recommended final concentration. If a high concentration is required, consider using a different formulation or a more soluble analog if available. |
Data Presentation: this compound Working Concentrations
The following tables summarize the inhibitory concentrations of this compound for various cyclin-dependent kinases and its effective concentrations in different cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound against Cyclin-Dependent Kinases
| Target CDK | IC50 (µM) |
| CDK1/cyclin B | ~0.65[1] |
| CDK2/cyclin A | ~0.7[1] |
| CDK2/cyclin E | ~0.7[1] |
| CDK5/p25 | ~0.2 |
| CDK7/cyclin H | ~0.46[1] |
| CDK9/cyclin T | ~0.6[1] |
| CDK4/cyclin D1 | >100[1] |
| CDK6/cyclin D3 | >100[1] |
Table 2: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | Concentration | Effect |
| Various Cancer Cell Lines | Growth Inhibition | Average IC50 ~15 µM[1] | Cell cycle arrest and apoptosis |
| Multiple Myeloma Cell Lines | Cytotoxicity | IC50 15-25 µM (24h)[7] | Dose-dependent cytotoxicity |
| Rabbit Retinal Pigment Epithelial Cells | Proliferation | 1-100 µM | Dose-dependent inhibition of proliferation |
| MDA-MB-231 (Breast Cancer) | Apoptosis Induction | 10 µg/ml (~28 µM) | Induction of apoptosis[6] |
| HeLa (Cervical Cancer) | Cell Viability | 20 µM | 25% loss of cell viability (24h)[8] |
| A172 and G28 (Glioblastoma) | Cell Cycle Arrest | 10-100 µM | G2/M arrest and apoptosis[9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (and a vehicle control) for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can indicate apoptosis.[9]
Mandatory Visualizations
Caption: this compound inhibits key CDKs, leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces cell death and morphological changes indicative of apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Roscovitine and Flavopiridol in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent cyclin-dependent kinase (CDK) inhibitors, Roscovitine (Seliciclib) and Flavopiridol (B1662207) (Alvocidib). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to inform strategic decisions in cancer research and drug development.
Introduction: Targeting the Cell Cycle in Cancer
This compound and Flavopiridol are first-generation pan-CDK inhibitors that function as ATP-competitive antagonists at the catalytic site of these crucial cell cycle regulators.[1][2][3][4] Dysregulation of CDK activity is a hallmark of cancer, making these inhibitors a key area of therapeutic investigation.[2] While both compounds share a common overarching mechanism, they exhibit distinct profiles in terms of their selectivity, potency, and clinical outcomes.
Mechanism of Action and Target Specificity
Both this compound and Flavopiridol exert their anti-cancer effects primarily by inducing cell cycle arrest and apoptosis.[1][5][6] However, their efficacy is dictated by their differing affinities for various CDK-cyclin complexes.
This compound (Seliciclib) is a purine (B94841) analog that selectively inhibits CDK1, CDK2, CDK5, CDK7, and CDK9, with notably poor activity against CDK4 and CDK6.[1][3] Its inhibition of these CDKs leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and the induction of apoptosis.[1]
Flavopiridol (Alvocidib) , a synthetic flavonoid, is a more broad-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5][6][7] Its potent inhibition of a wider range of CDKs contributes to its ability to arrest the cell cycle at both G1/S and G2/M phases and trigger apoptosis.[6]
Below is a DOT script generating a diagram of the generalized CDK inhibition pathway.
Comparative Efficacy: In Vitro Studies
The anti-proliferative activity of this compound and Flavopiridol has been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Inhibitor | CDK1/cyclin B | CDK2/cyclin E | CDK4/cyclin D1 | CDK5/p25 | CDK7/cyclin H | CDK9/cyclin T1 |
| This compound | 2700 nM | 100 nM | >100000 nM | 200-700 nM | 500 nM | 800 nM |
| Flavopiridol | 30 nM | 170 nM | 100 nM | - | 300 nM | 10 nM |
| Note: Values are IC50 unless otherwise specified. Data compiled from multiple sources.[8] |
| Cancer Type | Cell Line | This compound IC50 (µM) | Flavopiridol IC50 (nM) |
| Head and Neck | UMSCC47 (HPV+) | ~2.5[9] | ~10[9] |
| Head and Neck | SCC090 (HPV+) | ~3.5[9] | ~45[9] |
| Head and Neck | SCC35 (HPV-) | ~15[9] | ~22[9] |
| Head and Neck | SCC61 (HPV-) | ~18[9] | ~22[9] |
| Breast | MCF-7 | ~15-25[3] | - |
| Multiple Myeloma | RPMI 8226 | ~15-25[3] | - |
| Mantle Cell Lymphoma | Granta-519 | Induces G2-M arrest at 25-50 µM[3] | - |
Note: IC50 values are approximate and can vary based on experimental conditions. The data is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
To facilitate the replication and validation of efficacy studies, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.[10][11][12][13]
Workflow for MTT Assay
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of this compound or Flavopiridol. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis through the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.[14][15][16]
Workflow for Apoptosis Assay
Methodology:
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound or Flavopiridol for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution based on DNA content.[17][18][19][20][21]
Workflow for Cell Cycle Analysis
Methodology:
-
Treatment: Culture cells with this compound or Flavopiridol for the desired time.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
DNA Staining: Add Propidium Iodide staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Clinical Trials and Future Directions
Both this compound and Flavopiridol have undergone extensive clinical evaluation, with varying degrees of success.
This compound (Seliciclib): Phase I and II clinical trials have shown that this compound has a manageable toxicity profile, with common adverse events including fatigue, nausea, vomiting, hypokalemia, and transient increases in creatinine (B1669602) and liver enzymes.[1][22][23][24] While objective tumor responses have been limited in monotherapy, disease stabilization has been observed in some patients.[1][24] Combination therapies with other cytotoxic agents are being explored to enhance its efficacy.[1][23]
Flavopiridol (Alvocidib): As the first CDK inhibitor to enter clinical trials, Flavopiridol has been investigated in a wide range of malignancies.[5][25] Dose-limiting toxicities include secretory diarrhea, neutropenia, and a pro-inflammatory syndrome.[5][26][27] While single-agent activity has been modest in solid tumors, it has shown more promise in hematological malignancies.[5][26] Similar to this compound, combination strategies are a key focus of ongoing research to improve its therapeutic index.[26][28]
Signaling Pathways Affected by Flavopiridol
Conclusion
This compound and Flavopiridol, as first-generation CDK inhibitors, have been instrumental in validating the cell cycle as a therapeutic target in oncology. While Flavopiridol demonstrates broader CDK inhibition and, in some cases, greater potency in vitro, both agents have faced challenges in clinical translation due to toxicity and limited single-agent efficacy. The future of these and other CDK inhibitors will likely rely on their use in combination therapies and the identification of predictive biomarkers to select patient populations most likely to respond. This guide provides a foundational understanding of their comparative efficacy to aid researchers in the continued development of more effective cancer therapies.
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The CDK inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Selective antitumor activity of this compound in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.amegroups.cn [cdn.amegroups.cn]
- 24. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Review of flavopiridol, a cyclin-dependent kinase inhibitor, as breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
- 27. Phase I clinical and pharmacokinetic study of flavopiridol in children with refractory solid tumors: a Children's Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A phase II study of flavopiridol (Alvocidib) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Clinical Trial Outcomes of Seliciclib (R-Roscovitine)
Seliciclib (also known as R-roscovitine or CYC202) is an experimental oral medication that functions as a selective inhibitor of multiple cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2] Developed by Cyclacel Pharmaceuticals, this small molecule has been investigated across a spectrum of diseases, including various cancers, Cushing's disease, and inflammatory conditions, due to its role in modulating cell cycle progression and inducing apoptosis (programmed cell death).[1][3] This guide provides a comprehensive comparison of Seliciclib's performance in clinical trials, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Cell Cycle Engine
Seliciclib exerts its therapeutic effects by competing with ATP for the binding site on several key CDKs.[4] The inhibition of these kinases disrupts the normal progression of the cell cycle and can trigger apoptosis. The primary targets and their downstream effects are:
-
CDK2/Cyclin E and CDK2/Cyclin A Inhibition: Blocks the G1/S and S phase transitions, thereby arresting cell proliferation.[1]
-
CDK7/Cyclin H Inhibition: As part of the CDK-activating kinase (CAK) complex, inhibiting CDK7 prevents the activation of other CDKs, further halting cell cycle progression.[4]
-
CDK9/Cyclin T Inhibition: This inhibition is crucial for its anti-cancer effects. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcription.[4][5] By inhibiting CDK9, Seliciclib leads to a rapid downregulation of short-lived and crucial survival proteins, most notably Mcl-1, an anti-apoptotic protein essential for the survival of many cancer cells, including multiple myeloma.[4][6] This transcriptional inhibition ultimately pushes the cell towards apoptosis.[4][5]
Clinical Trial Results in Oncology
Seliciclib has been evaluated in numerous Phase I and Phase II clinical trials for various malignancies, both as a monotherapy and in combination with other agents.
Phase I Trials in Advanced Malignancies
A key Phase I study aimed to define the toxicity profile, maximum tolerated dose (MTD), and recommended Phase II dose (RD) of oral Seliciclib in 56 patients with advanced cancers.[7]
Experimental Protocol:
-
Design: Phase I, dose-escalation study.[7]
-
Patient Population: Patients with advanced solid malignancies.[7]
-
Dosing Schedules:
-
Primary Endpoints: MTD, RD, and safety profile.[7]
-
Pharmacodynamic Endpoint: Monitoring of seliciclib-induced cell death via soluble cytokeratin 18 fragments.[7]
Results Summary:
| Parameter | Finding | Reference |
| Patients Treated | 56 | [7] |
| MTD | Schedule A: 1250 mg twice daily | [7] |
| RD | Schedule A: 1250 mg twice daily; Schedule C: 1600 mg twice daily | [7] |
| Dose-Limiting Toxicities (DLTs) | Nausea, vomiting, asthenia, hypokalemia, transient increases in serum creatinine (B1669602), and liver dysfunction. | [7] |
| Efficacy | 1 partial response (Hepatocellular Carcinoma); several sustained tumor stabilizations. | [7] |
| Pharmacokinetics | Peak plasma concentration (Tmax): 1-4 hours; Elimination half-life: 2-5 hours. | [8] |
In another Phase I trial with a 7-day twice-daily schedule every 21 days, no objective tumor responses were observed, but disease stabilization was noted in eight of 21 patients.[8]
Phase II Trials in Specific Cancers
Non-Small Cell Lung Cancer (NSCLC): Seliciclib has undergone Phase IIa and IIb trials for NSCLC.[1] The APPRAISE trial, a Phase IIb study, evaluated Seliciclib as a monotherapy in 187 heavily pre-treated third-line NSCLC patients.[1][9]
Experimental Protocol (APPRAISE Trial):
-
Design: Phase IIb, randomized, double-blind, placebo-controlled study.[10][11]
-
Patient Population: Adult patients with recurrent NSCLC who have had at least two prior systemic treatment regimens.[10][11]
-
Intervention: Oral Seliciclib at 1200mg twice daily for 3 consecutive days every 2 weeks.[11]
-
Primary Endpoint: Progression-Free Survival (PFS).[9]
-
Secondary Endpoints: Overall Survival (OS), response rate, response duration.[9]
Results Summary (APPRAISE Trial):
| Endpoint | Seliciclib Arm | Placebo Arm | Reference |
| Median PFS | 48 days | 53 days | [9] |
| Median OS | 388 days | 218 days | [9] |
While the study did not meet its primary endpoint of improving PFS, an increase in median overall survival was observed.[9] The trial was stopped after an interim analysis suggested it was unlikely to demonstrate a PFS improvement.[9] Preclinical data suggests that lung cancer cells with Ras-activating mutations may be more sensitive to Seliciclib, indicating a potential biomarker for patient selection.[9]
B-Cell Malignancies (including Multiple Myeloma): Seliciclib is in clinical trials for B-cell lymphomas.[1] Its mechanism, involving the downregulation of Mcl-1, provides a strong rationale for its use in multiple myeloma, where Mcl-1 is a crucial survival protein.[4][6] In vitro studies have shown that Seliciclib induces apoptosis in multiple myeloma cells, even those resistant to conventional therapies, and can overcome the protective effects of the bone marrow microenvironment.[6][12]
Nasopharyngeal Carcinoma (NPC): A randomized Phase II study evaluated Seliciclib in patients with previously treated NPC. Interim data from the lead-in phase, which included 23 patients with various solid tumors, confirmed that dosing schedules of 400 mg or 800 mg for 4 days in a 2-week cycle were tolerable.[13] In this phase, stable disease was observed in 7 of 10 NPC patients, with some remaining on treatment for extended periods.[13]
Clinical Trial Results in Cushing's Disease
Seliciclib's mechanism of action is also being leveraged to treat Cushing's disease, a condition caused by a pituitary tumor that overproduces adrenocorticotropic hormone (ACTH), leading to excess cortisol.[14][15] By inhibiting CDKs, Seliciclib may control the growth of the pituitary tumor and reduce ACTH production.[14]
Experimental Protocol (Phase II Proof-of-Concept):
-
Design: Phase II, single-center, prospective, open-label trial (NCT02160730 and a subsequent multicenter trial NCT03774446).[14][16][17]
-
Patient Population: Patients with newly diagnosed, persistent, or recurrent Cushing's disease.[16][17]
-
Intervention: Oral Seliciclib 400 mg twice daily for 4 consecutive days each week, for 4 weeks.[17]
-
Primary Endpoint: Normalization of 24-hour urinary free cortisol (UFC) levels.[17]
Results Summary (Pooled data from 9 patients):
| Endpoint | Result | Reference |
| Mean UFC Reduction | 42% reduction from baseline by study end. | [17] |
| Significant Responders | 5 of 9 patients had a UFC reduction of nearly or greater than 50% (range 48%-75%). | [17] |
| UFC Normalization | None of the patients achieved normalization of 24-hour UFC. | [17] |
| Plasma ACTH | Decreased by 19% in patients who achieved ≥48% UFC reduction. | [17] |
| Adverse Events | Grade ≤ 2: elevated liver enzymes, anemia, elevated creatinine (resolved with dose interruption/reduction). Grade 4: two patients had liver-related serious adverse events that resolved after discontinuation. | [17] |
These proof-of-concept trials suggest that Seliciclib can effectively reduce cortisol production in some patients with Cushing's disease, although normalization was not achieved within the short study period.[17]
Comparison with Alternatives
Direct comparative trials of Seliciclib against other therapies are limited. However, its performance can be contextualized by comparing its outcomes to standard-of-care and other investigational agents in the same indications.
| Indication | Seliciclib Outcome | Alternative Agent(s) & Typical Outcome |
| 3rd Line NSCLC | PFS: No improvement vs. placebo. OS: Increased median OS (388 vs 218 days).[9] | Standard Chemotherapy (e.g., Docetaxel): Median survival of ~7.5 months in second-line setting.[18] Other CDK inhibitors like Alvocidib showed similar median survival in Phase II.[18] |
| Cushing's Disease | 42% mean UFC reduction; no normalization in a 4-week trial.[17] | Pasireotide: A somatostatin (B550006) analog, showed UFC normalization in 15-26% of patients in a Phase III trial. Osilodrostat: A steroidogenesis inhibitor, led to normal UFC levels in ~50% of patients at 24 weeks. |
| Advanced Solid Tumors (Phase I) | Low single-agent response rate (1 partial response in 56 patients). Disease stabilization in some patients.[7] | Other pan-CDK inhibitors (e.g., Alvocidib, Dinaciclib): Also showed limited single-agent clinical activity in solid tumors in early trials.[19] |
Conclusion
Seliciclib (R-Roscovitine) has demonstrated a clear biological mechanism of action through the inhibition of key cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Clinical trials have established its safety profile and recommended dosing for further investigation.
In oncology, while single-agent activity in unselected patient populations with advanced solid tumors has been modest, promising signals have emerged.[7] The observed increase in overall survival in the NSCLC APPRAISE trial, despite not meeting the primary PFS endpoint, suggests a potential benefit that warrants further investigation, possibly in biomarker-selected populations such as those with Ras mutations.[9] Its activity in nasopharyngeal carcinoma and the strong preclinical rationale for B-cell malignancies also represent viable paths for future development.[4][13]
In Cushing's disease, Seliciclib has shown proof-of-concept as a pituitary-targeting agent, significantly reducing cortisol levels in a subset of patients.[17] Although it did not normalize cortisol within the short trial duration, these findings are encouraging and support further studies with longer treatment periods or in combination with other agents.
Overall, Seliciclib's journey highlights both the challenges and the potential of CDK inhibitors. Future success will likely depend on identifying the right patient populations through predictive biomarkers and exploring rational combination therapies to enhance its efficacy.
References
- 1. Seliciclib - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Seliciclib by Cyclacel Pharmaceuticals for Rheumatoid Arthritis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. A Phase IIB Randomized Study of Oral Seliciclib in Patients with Previously Treated Non-small Cell Lung Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 15. Seliciclib for Cushing's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Treatment of Cushing Disease With Pituitary-Targeting Seliciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Roscovitine Demonstrates Potent Anti-Tumor Effects in Xenograft Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-tumor effects of Roscovitine in preclinical xenograft models. The data presented herein, derived from multiple independent studies, validates the efficacy of this compound in inhibiting tumor growth through the induction of cell cycle arrest and apoptosis. This guide also offers a comparative perspective on this compound's performance against other therapeutic agents and details the experimental protocols utilized in these key studies.
This compound, a cyclin-dependent kinase (CDK) inhibitor, has shown significant promise in preclinical cancer research. Its mechanism of action, primarily through the inhibition of CDK1, CDK2, CDK5, and CDK7, leads to disruption of the cell cycle and induction of programmed cell death in cancer cells.[1] Numerous studies utilizing xenograft models, where human tumor cells are implanted into immunodeficient mice, have substantiated the in vivo anti-tumor activity of this compound across a range of cancer types.
Comparative Efficacy of this compound in Xenograft Models
This compound has demonstrated substantial tumor growth inhibition in various human cancer xenograft models. The tables below summarize the quantitative data from these studies, providing a clear comparison of its efficacy as a single agent and in combination with other cancer therapies.
| Cancer Type | Cell Line | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Colon Cancer | HCT116 | 500 mg/kg, oral administration | 79% reduction compared to control | [1][2] |
| Colon Cancer | LoVo | 100 mg/kg, intraperitoneal administration, 3 times daily for 5 days | 45% reduction in tumor growth | [1] |
| Colon Cancer | HT29 | 10 mg/kg and 40 mg/kg, intraperitoneal administration | 68% and 80% tumor reduction, respectively | [2] |
| Uterine Carcinoma | MESSA-DX5 | 500 mg/kg, oral administration, 3 times daily for 4 days | 62% reduction in tumor growth | [1][2] |
| Prostate Cancer | PC-3 | Not specified | 35% tumor growth inhibition | [2] |
| Ewing's Sarcoma | A4573 | 50 mg/kg, intraperitoneal administration for 5 days | Tumor growth of ~1.25-fold vs. 14.5-fold in untreated mice | [1] |
| Osteosarcoma | Not specified | 300 mg/kg/day, oral administration | 55% reduction in tumor weight | [2] |
| Breast Cancer | MDA-MB 231 | 100 mg/kg this compound + 7.5 Gy irradiation | 73% growth inhibition (vs. 54% for irradiation alone) | [1][2][3] |
| Breast Cancer (Hormone Therapy-Resistant) | MCF-7-TamR, MCF-7-LTLTca, MCF-7-HER2 | 100 mg/kg, oral administration | Significantly smaller tumor volumes and sizes | [1][2][4] |
| B-cell Lymphoma | RAMOS, HBL-2 | 12.5 mg/mouse this compound + 250 µ g/mouse TRAIL | Significantly suppressed tumor growth compared to single agents | [1][2] |
Comparison with Other CDK Inhibitors
While direct head-to-head in vivo comparisons of this compound with other CDK inhibitors in xenograft models are limited in the reviewed literature, in vitro studies provide some insights into their relative potencies. For instance, a comparative analysis of this compound and Dinaciclib, a multi-CDK inhibitor, highlighted that Dinaciclib demonstrates significantly greater potency in both biochemical and cellular assays.[5] However, this compound exhibits greater selectivity for CDK1, CDK2, and CDK5 over other kinase families.[5] Another in vitro study comparing this compound with the highly selective Cdk1 inhibitor RO-3306 showed that while both are potent ATP-competitive inhibitors, this compound's broader spectrum of CDK inhibition can lead to more complex cellular effects.[6] It is important to note that these are not in vivo xenograft comparisons and may not directly translate to anti-tumor efficacy in a whole-organism setting. Studies comparing this compound with Flavopiridol have primarily focused on their synergistic effects with other agents or their impact on specific signaling pathways rather than a direct comparison of their anti-tumor efficacy in xenograft models.[3][7]
Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are provided below.
Xenograft Tumor Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., HCT116, LoVo, MDA-MB 231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunodeficient mice, such as nude (nu/nu) or SCID mice, are typically used to prevent rejection of the human tumor xenografts.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of saline or a mixture with Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
Drug Administration
-
This compound Formulation: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then diluted in a suitable carrier like saline or corn oil for administration.
-
Routes of Administration: As indicated in the tables, this compound has been administered orally (p.o.) via gavage or intraperitoneally (i.p.) via injection.
-
Dosing and Schedule: Dosing regimens vary between studies, ranging from 10 mg/kg to 500 mg/kg, administered daily or multiple times a day for a specified duration.
Endpoint Analysis
-
Tumor Growth Inhibition: The primary endpoint is the measurement of tumor volume over time to determine the extent of tumor growth inhibition compared to a vehicle-treated control group.
-
Immunohistochemistry (IHC): Excised tumors can be fixed, sectioned, and stained for biomarkers of proliferation (e.g., Ki-67, PCNA) and apoptosis (e.g., cleaved caspase-3, TUNEL assay) to elucidate the mechanism of action.[4]
-
Western Blotting: Tumor lysates can be analyzed by Western blotting to assess the levels of key proteins involved in cell cycle regulation and apoptosis signaling pathways (e.g., p53, Mcl-1, Bcl-2).
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects by modulating key signaling pathways that control cell proliferation and survival.
Cell Cycle Arrest
This compound's inhibition of CDKs, particularly CDK2, disrupts the G1/S and G2/M transitions of the cell cycle.[1] This leads to an accumulation of cells in these phases, preventing them from proceeding through division.
References
- 1. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Cooperative effect of this compound and irradiation targets angiogenesis and induces vascular destabilization in human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Roscovitine's Synergistic Strike: A Comparative Guide to Combination Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of roscovitine's synergistic effects when combined with various chemotherapy drugs. The data presented is compiled from preclinical and clinical studies, offering insights into the potential of this compound to enhance existing cancer therapies.
This compound, a cyclin-dependent kinase (CDK) inhibitor, has demonstrated significant potential in augmenting the efficacy of conventional chemotherapy agents across a range of cancers. By targeting the cell cycle and other key cellular processes, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to enhanced tumor cell death and potentially overcoming drug resistance. This guide summarizes the quantitative data from key studies, details the experimental methodologies, and visualizes the underlying mechanisms of action.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with various chemotherapy drugs has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of the enhanced efficacy observed in different cancer models.
Table 1: Synergistic Effects of this compound with Chemotherapy Drugs in Colorectal Cancer
| Chemotherapy Drug | Cell Lines | This compound Concentration | Fold Enhancement of Efficacy | Interaction Type | Reference |
| 5-Fluorouracil (5-FU) | SW48, SW1116, SW837 | 10 µg/mL | 8.42 x 10³, 250, 5.28 x 10³ fold, respectively | Synergistic (SW1116), Additive (SW837), Antagonistic/Additive (SW48) | [1] |
| Doxorubicin (B1662922) | SW48, SW1116, SW837 | 5 µg/mL or 10 µg/mL | Markedly enhanced | Additive or Synergistic | [1] |
| Taxol | SW48, SW1116, SW837 | 5 µg/mL or 10 µg/mL | Markedly enhanced | Additive or Synergistic | [1] |
| Vinblastine | SW1116, SW837 | 10 µg/mL | Not specified | Additive and Synergistic | [1] |
Table 2: Synergistic Effects of this compound with Doxorubicin in Breast Cancer
| Cancer Type | Model | This compound Treatment | Doxorubicin Treatment | Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | Xenograft (MDA-MB-468 cells) | 50 mg/kg (4 days on/3 days off) | 2 mg/kg (once a week) | Significantly reduced tumor volume and increased overall survival in sequential treatment (this compound then doxorubicin) | [2][3] |
| Breast Cancer | Xenograft (MCF7 cells) | 400 mg/kg (twice a day) | 1.5 mg/kg (single agent) | 70% tumor growth inhibition with combination vs. 48% with doxorubicin alone | [4] |
| Therapy-Resistant Breast Cancer | Xenograft | 100 mg/kg | Not applicable (tested as a single agent in therapy-resistant models) | Significantly smaller tumor volumes | [5][6] |
Table 3: Synergistic Effects of this compound in Other Cancers
| Cancer Type | Chemotherapy/Treatment | Model | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Gemcitabine (B846)/Cisplatin | Clinical Trial (Phase I) | MTD determined as this compound 800 mg bid + gemcitabine 1000 mg/m²/cisplatin 75 mg/m². Response rate of 42.9% in evaluable patients. | [7] |
| Human Breast Carcinoma | Ionizing Radiation (IR) | Xenograft (MDA-MB 231) | 73% tumor growth inhibition with combination vs. 54% with IR alone. Marked reduction in angiogenesis. | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | Anti-PD-1 Therapy | Syngeneic mouse model (LLC) | Combination substantially reduced tumor burden and prolonged survival. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Proliferation Assay (MTT Assay) for Colorectal Cancer Cells[1]
-
Cell Seeding: Human colorectal cancer cell lines (SW48, SW1116, and SW837) were plated at a density of 27 x 10³ cells/well in 96-well plates.
-
Drug Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound (0-40 µg/mL), chemotherapy drugs (doxorubicin, 5-FU, taxol, vinblastine) alone, or in combination for specified time periods (24-144 hours).
-
MTT Assay: Cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The interaction between this compound and the chemotherapeutic drugs was determined as synergistic, additive, or antagonistic based on the dose-response curves.
In Vivo Xenograft Study in Triple-Negative Breast Cancer[3]
-
Cell Implantation: 4.5 x 10⁶ MDA-MB-468 cells were mixed in a 1:2 ratio with Matrigel and injected into the mammary fat pads of female Balb/c Nu/nu mice.
-
Treatment Initiation: Treatment began when tumors reached a volume of 100-150 mm³.
-
Drug Administration:
-
Vehicle control.
-
This compound: 50 mg/kg, administered 4 days on/3 days off.
-
Doxorubicin: 2 mg/kg, administered once a week.
-
Combination Treatment: Sequential administration of this compound followed by doxorubicin.
-
-
Outcome Measurement: Tumor volume was measured weekly. Overall survival was monitored, and mice were euthanized if the total tumor burden exceeded 1500 mm³ or if they lost ≥20% of their initial body weight.
Cell Cycle Analysis by Flow Cytometry[1]
-
Cell Treatment: Human colorectal cancer cells (5 x 10⁵ cells/well) were treated with doxorubicin, this compound, or their combination (sequential, inverted sequential, or simultaneous).
-
Cell Preparation: At the end of the treatment period, cells were harvested, washed, and fixed.
-
Staining: Cells were stained with a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Visualizing the Mechanisms
To better understand the complex interactions between this compound and chemotherapy, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound and chemotherapy synergy.
The diagram above illustrates the dual action of this compound in potentiating chemotherapy. By inhibiting CDKs, this compound not only causes cell cycle arrest, making cancer cells more vulnerable to DNA damaging agents, but it also hinders the DNA repair mechanisms that cells use to survive chemotherapy.[10][11][12]
Caption: General experimental workflow for evaluating synergy.
This workflow outlines the typical experimental steps involved in assessing the synergistic effects of this compound and chemotherapy, from initial cell culture experiments to in vivo validation in animal models.
Conclusion
The collective evidence strongly suggests that this compound, in combination with various conventional chemotherapy drugs, can produce synergistic anti-cancer effects. These combinations have been shown to significantly enhance the inhibition of cancer cell proliferation, induce apoptosis, and arrest the cell cycle at critical checkpoints.[1][13] The mechanisms underlying this synergy are multifaceted, involving the disruption of DNA repair pathways and the potentiation of chemotherapy-induced cellular stress.[10][11][12] The promising results from preclinical studies and early phase clinical trials warrant further investigation into this compound combination therapies as a viable strategy to improve outcomes for cancer patients.[4][14][15]
References
- 1. This compound synergizes with conventional chemo-therapeutic drugs to induce efficient apoptosis of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. This compound confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Cooperative effect of this compound and irradiation targets angiogenesis and induces vascular destabilization in human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The CDK inhibitor this compound enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer [frontiersin.org]
- 10. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound modulates DNA repair and senescence: implications for combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound synergizes with conventional chemo-therapeutic drugs to induce efficient apoptosis of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Review of Roscovitine's Selectivity for Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Roscovitine's performance as a Cyclin-Dependent Kinase (CDK) inhibitor, supported by experimental data. This compound, also known as Seliciclib or CYC202, is a 2,6,9-trisubstituted purine (B94841) analog that functions as a potent and selective inhibitor of several CDKs by competing with ATP for the binding site in the catalytic cleft of the kinase.[1] Its efficacy and selectivity have made it a valuable tool in cell cycle research and a candidate for therapeutic development.[2][3]
This compound's Selectivity Profile
This compound exhibits a distinct selectivity profile, potently inhibiting a subset of CDKs while showing significantly less activity against others.[2] The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the IC50 values of this compound against various CDK complexes.
| Kinase Target | IC50 (µM) | References |
| CDK1/cyclin B | 0.65 | [1][4] |
| CDK2/cyclin A | 0.7 | [1][4] |
| CDK2/cyclin E | 0.1 - 0.7 | [1] |
| CDK5/p35 | 0.16 - 0.2 | [1][4][5] |
| CDK7/cyclin H | 0.49 - 0.8 | [1][6] |
| CDK9/cyclin T1 | ~0.79 | [1][6] |
| CDK4/cyclin D1 | >100 | [1][4] |
| CDK6/cyclin D3 | >100 | [1][4] |
| ERK1 | 34 | [4] |
| ERK2 | 14 | [1][4] |
Comparative Analysis with Other CDK Inhibitors
To provide context for this compound's selectivity, the following table compares its activity with other known CDK inhibitors. This comparison highlights the varying degrees of potency and selectivity among different inhibitor classes.
| Inhibitor | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) | Selectivity Notes |
| This compound | 650[7] | 700[7] | >100,000[7] | 160[7] | - | Pan-CDK inhibitor with notable activity against CDK1, CDK2, and CDK5.[7] |
| Milciclib | 398[7] | 45[7] | 160[7] | - | - | Potent CDK2 inhibitor with activity against other CDKs.[7] |
| BLU-222 | 233.6[7] | 2.6[7] | 377.4[7] | - | 6115.1[7] | Highly potent and selective CDK2 inhibitor.[7] |
| Flavopiridol | - | - | - | - | - | A broad-spectrum CDK inhibitor, considered a first-generation pan-CDK inhibitor.[8][9] |
| Dinaciclib | - | - | - | - | - | A second-generation CDK inhibitor with increased potency and selectivity compared to Flavopiridol.[9] |
Signaling Pathways and Cellular Effects
This compound's inhibition of specific CDKs disrupts key cellular processes, primarily cell cycle progression and transcription, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[1][2]
Key cellular effects include:
-
Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound can cause cells to arrest in the G1, S, or G2/M phases of the cell cycle, depending on the cell type and dose.[2] The average IC50 for growth inhibition across a range of human tumor cell lines is approximately 16 µM.[1][4][5]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in numerous cancer cell lines.[2] This is achieved in part by downregulating anti-apoptotic proteins like Mcl-1.[2]
-
Transcriptional Inhibition: Through inhibition of CDK7 and CDK9, which are components of general transcription factors, this compound can modulate transcription.[3][10]
-
Modulation of Other Pathways: this compound's effects extend beyond direct cell cycle control, influencing pathways such as Ras-MAPK and NF-κB.[2]
Experimental Protocols
To facilitate the evaluation of CDK inhibitors like this compound, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant CDK/cyclin complex, a specific substrate (e.g., histone H1 for CDK1/2), and varying concentrations of the inhibitor (e.g., this compound) in a kinase assay buffer.[1]
-
Initiation: Start the kinase reaction by adding a solution containing ATP. For radioactive assays, [γ-³²P]ATP is used.[1]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).[1]
-
Termination: Stop the reaction by adding a stop solution, such as an EDTA-containing buffer or SDS-PAGE loading buffer.[1]
-
Detection: Separate the phosphorylated substrate from the remaining [γ-³²P]ATP, typically using SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated ATP.
-
Quantification: Quantify the amount of incorporated phosphate (B84403) using a phosphorimager or scintillation counter.
-
Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in the levels and phosphorylation status of specific proteins within CDK signaling pathways in cells treated with an inhibitor.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the desired concentrations of the CDK inhibitor for a specified time. Lyse the cells in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Rb, Cyclin D1). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Analysis: Quantify band intensities to determine the relative changes in protein levels or phosphorylation status.
Conclusion
This compound is a well-characterized CDK inhibitor with a distinct selectivity profile, showing high potency against CDK1, CDK2, CDK5, CDK7, and CDK9, while being largely inactive against CDK4 and CDK6.[2][11] This makes it a valuable research tool for dissecting the roles of these specific CDKs in various cellular processes. For drug development professionals, understanding this selectivity is crucial for interpreting preclinical data and designing targeted therapeutic strategies. The provided protocols offer a standardized framework for evaluating this compound and comparing its efficacy and mechanism of action against other and novel CDK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Biochemical and cellular effects of this compound, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Roscovitine's Apoptotic Efficacy: A Comparative Analysis Against Other Cancer Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Roscovitine's impact on apoptosis with alternative cancer treatments, supported by experimental data. This compound, a cyclin-dependent kinase (CDK) inhibitor, has emerged as a significant agent in cancer research due to its ability to induce programmed cell death, or apoptosis, in malignant cells.
This guide delves into the quantitative performance of this compound, presenting data in clearly structured tables for straightforward comparison. Furthermore, it details the experimental protocols for key assays and visualizes the intricate signaling pathways involved.
Quantitative Comparison of Apoptotic Induction
The efficacy of an anti-cancer agent is often quantified by its IC50 value, the concentration at which it inhibits 50% of a biological process, such as cell growth. The following tables summarize the IC50 values of this compound and other treatments in various cancer cell lines.
| Treatment | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Cervical Cancer | HeLa | 13.79 ± 3.30 | [1] |
| This compound | Cervical Cancer | SiHa | 16.88 ± 7.39 | [1] |
| This compound | Cervical Cancer | C33A | 22.09 ± 3.29 | [1] |
| This compound | Cervical Cancer | HCE-1 | 21.21 ± 1.96 | [1] |
| This compound | Various | Average over multiple cell lines | ~15 | [2] |
| Paclitaxel (B517696) | Breast Cancer | MDA-MB-468 | 0.0018 | [3] |
| Paclitaxel | Breast Cancer | MDA-MB-231 | 0.0024 | [3] |
| Paclitaxel | Breast Cancer | T47D | 0.0044 | [3] |
| Paclitaxel | Breast Cancer | MCF-7 | 0.0072 | [3] |
| Cisplatin | Ovarian Cancer | OVCAR8 | ~7.08 | [4] |
| Cisplatin | Ovarian Cancer | OVCAR3 | ~28.84 | [4] |
| Gemcitabine (B846) | Pancreatic Cancer | BxPC-3 | ~0.00063 | [5] |
| Gemcitabine | Pancreatic Cancer | MiaPaca-2 | ~0.0099 | [5] |
| Gemcitabine | Pancreatic Cancer | AsPC-1 | ~0.13 | [5] |
This compound demonstrates synergistic effects when combined with conventional chemotherapeutic drugs, significantly enhancing their potency.
| Combination Treatment | Cell Line | IC50 of Chemotherapeutic Alone (mol/L) | IC50 of Chemotherapeutic with this compound (10 µg/mL) (mol/L) | Fold Sensitization |
| Taxol + this compound | SW48 | 4.8 x 10⁻⁸ | 7.5 x 10⁻¹¹ | 640 |
| 5-FU + this compound | SW48 | 1.3 x 10⁻⁵ | 1.5 x 10⁻⁹ | 8420 |
| Doxorubicin + this compound | SW1116 | 1.7 x 10⁻⁷ | 3.2 x 10⁻¹² | 52800 |
| Vinblastine + this compound | SW837 | 2.1 x 10⁻⁸ | 1.6 x 10⁻¹⁰ | 130 |
Signaling Pathways of this compound-Induced Apoptosis
This compound primarily induces apoptosis by inhibiting CDKs, which are crucial for cell cycle progression and transcription. This inhibition leads to cell cycle arrest and the activation of apoptotic pathways. The following diagram illustrates the key signaling events.
References
- 1. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of this compound-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-Ferritin Affects Cisplatin-Induced Cytotoxicity in Ovarian Cancer Cells through the Modulation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of R- and S-Roscovitine in Neuroprotection
An in-depth evaluation of the enantiomers of roscovitine reveals distinct neuroprotective capabilities, with a notable advantage for the S-isomer in preclinical models of ischemic injury. This guide synthesizes the available experimental data, comparing the efficacy and mechanisms of R- and S-Roscovitine to inform future research and drug development in neuroprotective therapies.
This compound, a potent inhibitor of cyclin-dependent kinases (CDKs), has emerged as a promising candidate for neuroprotection in various models of neurological damage. Its two stereoisomers, R-Roscovitine (also known as Seliciclib or CYC202) and S-Roscovitine, have been investigated for their ability to mitigate neuronal death and improve functional outcomes. While both enantiomers demonstrate neuroprotective properties, evidence suggests that S-Roscovitine may possess superior efficacy in specific contexts.[1][2]
The primary mechanism underlying the neuroprotective effects of both isomers is the inhibition of CDKs, particularly CDK5.[1][3] Dysregulation of CDK5 activity is a key pathological feature in neurodegenerative diseases and acute brain injury, leading to neuronal apoptosis. Kinase-inactive derivatives of this compound have been shown to lack neuroprotective effects, confirming the essential role of CDK inhibition.[1][4]
Quantitative Comparison of Neuroprotective Effects
Experimental data from various preclinical studies highlights the comparative efficacy of R- and S-Roscovitine. The following tables summarize key quantitative findings from in vitro and in vivo models.
Table 1: In Vitro Neuroprotection against Kainic Acid-Induced Excitotoxicity
| Compound | Concentration | Neuronal Death Reduction (%) | Reference |
| S-Roscovitine | 0.5 µM | Significantly greater than R-Roscovitine | [1][4] |
| 0.05 - 5 µM | Dose-dependent neuroprotection | [1][4] | |
| R-Roscovitine | 0.5 - 15 µM | Dose-dependent neuroprotection | [1][4] |
Data from mixed hippocampal cultures exposed to kainic acid (KA).[1][4]
Table 2: In Vivo Neuroprotection in Rodent Models of Focal Ischemia (tMCAo)
| Compound | Administration Route & Dose | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| S-Roscovitine | ICV | 27.7 | Not specified | [1][5] |
| IP | 30.7 | Not specified | [1][5] | |
| IV bolus + SC infusion | Total: 30, Sub-cortical: 33, Cortical: 26 | Not specified | [1][5] | |
| IV bolus + 48h SC infusion (1 mg/kg/h) | Total: 21.5, Cortical: 24 | Significant improvement in neurological score | [6] | |
| R-Roscovitine | ICV (24h prior) | Not specified | Significant improvement at days 1, 3, and 5 | [7][8] |
| IV (15 min prior) | Not specified | Significant improvement at 22h | [7][8] | |
| IP (15 min prior, 1h & 3h post) | Not specified | Significant improvement at 24h | [7] |
ICV: Intracerebroventricular, IP: Intraperitoneal, IV: Intravenous, SC: Subcutaneous, tMCAo: transient Middle Cerebral Artery occlusion.
Table 3: Effects on Brain Edema and Lesion Volume
| Compound | Model | Effect on Brain Edema | Lesion Volume Reduction (%) | Reference |
| S-Roscovitine | tMCAo (rat) | 37.3% reduction | - | [6][7] |
| tMCAo (rat) | 50% reduction | - | [7] | |
| R-Roscovitine | TBI (rat) | Not specified | 37 | [9] |
TBI: Traumatic Brain Injury.
Signaling Pathways and Experimental Workflows
The neuroprotective actions of R- and S-Roscovitine are primarily mediated through the inhibition of the CDK5/p25 signaling pathway, which becomes hyperactivated following neuronal injury.
Caption: R/S-Roscovitine inhibits CDK5/p25 hyperactivation.
The evaluation of these compounds typically follows a standardized workflow, beginning with in vitro screening and progressing to in vivo models of neurological injury.
Caption: Workflow for evaluating neuroprotective agents.
Detailed Experimental Protocols
A comprehensive evaluation of neuroprotective agents requires standardized and reproducible experimental protocols. Below are methodologies commonly employed in the assessment of R- and S-Roscovitine.
In Vitro Excitotoxicity Model
-
Cell Culture: Mixed hippocampal or cortical neurons are cultured from embryonic rodents. Cultures are maintained for a period (e.g., 10 days in vitro) to allow for maturation and synapse formation.[1][4]
-
Induction of Excitotoxicity: Neuronal death is induced by exposing the cultures to an excitotoxic agent, typically kainic acid (KA) at a concentration of around 200 µM for 5 hours.[1][4]
-
Treatment: R- or S-Roscovitine is co-administered with the excitotoxic agent at varying concentrations to determine a dose-response relationship.[1][4]
-
Assessment of Neuronal Death: Neuronal viability is assessed using methods such as phase-contrast microscopy and propidium (B1200493) iodide (PI) staining. The percentage of neuronal death is quantified relative to vehicle-treated controls.[1][4]
In Vivo Focal Ischemia Model (tMCAo)
-
Animal Model: Adult male rats or mice are commonly used. Anesthesia is induced and maintained throughout the surgical procedure.
-
Induction of Ischemia: Transient middle cerebral artery occlusion (tMCAo) is induced by inserting a filament into the internal carotid artery to block blood flow to the MCA. The duration of occlusion is typically 90-120 minutes, followed by reperfusion.[1][5]
-
Treatment Administration: S-Roscovitine or R-Roscovitine is administered via various routes, including intracerebroventricular (ICV), intraperitoneal (IP), or a combination of intravenous (IV) bolus and subcutaneous (SC) infusion. Treatment can be initiated before, during, or after the ischemic insult to evaluate its therapeutic window.[1][5][6][7]
-
Assessment of Outcomes:
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory deficits at various time points post-ischemia.[7][8][9]
-
Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours post-ischemia), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.[1][5]
-
Biochemical Analysis: Brain tissue from the ischemic region can be analyzed for CDK5/p25 activity, levels of phosphorylated Tau, and other markers of apoptosis and inflammation.[1][3]
-
Brain Edema Measurement: The extent of brain swelling is determined by comparing the weight or volume of the ipsilateral and contralateral hemispheres.[6][7]
-
Conclusion
Both R- and S-Roscovitine demonstrate significant neuroprotective potential by targeting CDK5-mediated neuronal death pathways. However, the available data, particularly from in vitro studies, suggests that S-Roscovitine may be a more potent neuroprotective agent than its R-enantiomer.[1][2] In vivo studies have shown that systemic administration of S-Roscovitine can effectively reduce brain damage and improve functional outcomes in models of ischemic stroke.[1][5][6] Furthermore, (R)-roscovitine has been shown to be effective in models of traumatic brain injury.[9] The multimodal action of these compounds, including anti-apoptotic and potentially anti-inflammatory effects, makes them attractive candidates for further development as therapies for acute brain injuries and neurodegenerative diseases.[1] Future research should focus on further elucidating the specific advantages of each isomer and optimizing their delivery and therapeutic window for clinical translation.
References
- 1. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models | PLOS One [journals.plos.org]
- 3. Delayed treatment with systemic (S)-roscovitine provides neuroprotection and inhibits in vivo CDK5 activity increase in animal stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sustained (S)-roscovitine delivery promotes neuroprotection associated with functional recovery and decrease in brain edema in a randomized blind focal cerebral ischemia study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells [mdpi.com]
- 8. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces neuronal loss, glial activation and neurological deficits after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
Roscovitine and Radiation Therapy: A Comparative Guide for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies with radiation represents a promising strategy to enhance the therapeutic ratio in oncology. This guide provides a comparative analysis of Roscovitine, a cyclin-dependent kinase (CDK) inhibitor, in combination with radiation therapy for cancer treatment. Its performance is evaluated against other CDK inhibitors that are also being explored in conjunction with radiotherapy, with a focus on supporting experimental data.
Executive Summary
This compound, a small molecule inhibitor of multiple CDKs, has demonstrated significant potential as a radiosensitizer in preclinical models. Its mechanism of action, primarily through the inhibition of DNA repair pathways in cancer cells, offers a compelling rationale for its combination with radiation. This guide will delve into the quantitative data from key preclinical studies, compare its efficacy with other CDK inhibitors such as Palbociclib, Ribociclib, and Abemaciclib, and provide detailed experimental protocols for the cited research.
Comparative Efficacy of CDK Inhibitors with Radiation
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and other CDK4/6 inhibitors when combined with radiation therapy.
Table 1: In Vitro Radiosensitization Effects
| CDK Inhibitor | Cell Line | Concentration | Radiation Dose | Outcome Measure | Result | Citation |
| This compound | MDA-MB-231 (human breast cancer, p53 mutated) | 5 µM | 2 Gy | Clonogenic Survival | 1.6-fold decrease in survival fraction | [1] |
| This compound | MDA-MB-231 (human breast cancer, p53 mutated) | 5 µM | 4 Gy | Clonogenic Survival | 8-fold decrease in survival fraction | [1] |
| This compound | MDA-MB-231 | 5 µM | Not specified | Cell Growth Inhibition | ~50% inhibition (this compound alone) | [1] |
| This compound + IR | MDA-MB-231 | 5 µM | Not specified | Cell Growth Inhibition | 90% inhibition after 48h | [1] |
| Palbociclib | Medulloblastoma (Daoy, ONS-76) | Not specified | Not specified | Sensitizer Enhancement Ratio (SER) at 10% survival | 1.6 - 2.3 | [2] |
Table 2: In Vivo Antitumor Efficacy
| CDK Inhibitor | Cancer Model | Drug Dose | Radiation Dose | Outcome Measure | Result | Citation |
| This compound | MDA-MB-231 xenografts (nude mice) | 100 mg/kg | 7.5 Gy | Tumor Growth Inhibition | 73% inhibition (combination) vs. 54% (radiation alone) | [3][4][5] |
| This compound | LoVo human colorectal cancer xenografts (nude mice) | 100 mg/kg (intraperitoneal) | Not applicable | Tumor Growth Reduction | 45% reduction compared to control | [5] |
| This compound | MESSA-DX5 human uterine carcinoma xenografts (nude mice) | 500 mg/kg (oral) | Not applicable | Tumor Growth Reduction | 62% reduction | [4][5] |
Mechanism of Action: this compound as a Radiosensitizer
This compound enhances the effects of radiation primarily by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression and DNA repair.[1][4] Preclinical studies suggest that this compound's radiosensitizing effect in p53 mutated breast cancer cells is associated with a defect in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1] This is attributed to the inhibition of DNA-dependent protein kinase (DNA-PK) activity, which is a key component of the NHEJ pathway.[1]
Caption: this compound's mechanism of radiosensitization.
Alternative CDK Inhibitors in Combination with Radiation
While this compound shows promise, other CDK inhibitors, particularly those targeting CDK4 and CDK6, are also being actively investigated in combination with radiation therapy. These include Palbociclib, Ribociclib, and Abemaciclib, which have been approved for the treatment of advanced hormone receptor-positive (HR+) breast cancer.[2][6][7][8]
Preclinical data suggest a synergistic effect between CDK4/6 inhibitors and radiation.[9] However, clinical data have been mixed, with some reports of increased toxicity in the radiation field.[9] A review of 19 studies involving 373 patients showed generally limited toxicities with the combination of CDK4/6 inhibitors and palliative radiotherapy in metastatic breast cancer.[6]
Experimental Protocols
This compound and Radiation in MDA-MB-231 Xenografts
-
Cell Line: MDA-MB-231 (p53 mutated human breast carcinoma).[1]
-
Animal Model: Athymic nude mice.[1]
-
Tumor Induction: Subcutaneous injection of MDA-MB-231 cells.[1]
-
Treatment Groups:
-
Drug Administration: this compound administered orally.[4]
-
Irradiation: Localized irradiation to the tumor.[1]
-
Endpoint: Measurement of relative tumor growth delay.[1]
Caption: In vivo xenograft study workflow.
Clonogenic Survival Assay
-
Cell Seeding: Cells are seeded at a low density in petri dishes.
-
Drug Treatment: Cells are treated with the specified concentration of the CDK inhibitor (e.g., 5 µM this compound) for a defined period.[1]
-
Irradiation: Cells are irradiated with varying doses of ionizing radiation.[1]
-
Colony Formation: Cells are incubated for a period to allow for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed divided by the number of cells seeded, normalized to the plating efficiency of non-irradiated control cells.
Signaling Pathways
The interplay between CDK inhibition and radiation response involves complex signaling pathways. This compound's impact on CDKs disrupts the cell cycle, potentially arresting cells in more radiosensitive phases like G2/M.[1] Furthermore, its interference with DNA repair mechanisms is a critical component of its radiosensitizing effect.
Caption: Overview of this compound's impact on cell cycle and DNA repair.
Conclusion and Future Directions
This compound demonstrates significant potential as a radiosensitizing agent in preclinical cancer models, particularly in tumors with p53 mutations. Its mechanism of action, involving the disruption of DNA repair pathways, provides a strong rationale for its combination with radiation therapy. While the preclinical data are promising, clinical trials are needed to validate these findings and establish the safety and efficacy of this combination in patients.
Compared to other CDK4/6 inhibitors, this compound has a broader CDK inhibition profile.[4] This may offer advantages in certain contexts but could also lead to a different toxicity profile. Future research should focus on head-to-head comparisons of different CDK inhibitors with radiation in various cancer types to identify the optimal combination strategies. Additionally, the development of biomarkers to predict which patients are most likely to benefit from these combination therapies will be crucial for their successful clinical implementation. Phase I clinical trials have shown that this compound has a manageable safety profile, with dose-limiting toxicities including fatigue, skin rash, hyponatremia, and hypokalemia.[4][5] However, no objective tumor responses were observed in the monotherapy setting, though disease stabilization was noted in some patients.[4][5] The combination with radiation could potentially unlock its therapeutic efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK4/6 inhibitors: a novel strategy for tumor radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative effect of this compound and irradiation targets angiogenesis and induces vascular destabilization in human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Safety of CDK4/6 Inhibitors Combined with Radiotherapy in Patients with Metastatic Breast Cancer: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Feasibility of Radiation Therapy Combined with CDK 4/6 Inhibitors in the Management of Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auctoresonline.org [auctoresonline.org]
- 9. Effect of Concomitant Treatment with Radiation Therapy and CDK4/6 in Patients with Advanced Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
Roscovitine in Neuroblastoma: A Comparative Meta-Analysis of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical studies on Roscovitine, a cyclin-dependent kinase (CDK) inhibitor, in the context of neuroblastoma, a common pediatric cancer. We objectively compare its performance with its more potent analog, CR8, and provide supporting experimental data from key studies. This analysis aims to offer a clear perspective on the therapeutic potential and mechanistic underpinnings of this compound and its derivatives in neuroblastoma treatment strategies.
Comparative Efficacy of this compound and its Analog CR8
This compound (also known as CYC202 or Seliciclib) has been investigated as a potential therapeutic agent for neuroblastoma due to its ability to induce apoptosis in cancer cells.[1][2] A significant focus of the research has been on its comparison with CR8, a second-generation analog of this compound.[3] Preclinical data consistently demonstrates that while this compound is effective at inducing cell death in neuroblastoma cell lines, CR8 exhibits significantly higher potency.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and CR8 in various human neuroblastoma cell lines, showcasing the enhanced potency of CR8.
| Cell Line | This compound IC50 (µM) | CR8 IC50 (µM) | Fold Increase in Potency (CR8 vs. This compound) | Reference |
| SH-SY5Y | 24.2 (average) | 0.4 (average) | ~60 | [1][2] |
| IMR32 | Not specified | Not specified | Not specified | [3] |
| Other 7 NB lines | Not specified | Not specified | 50-200 | [1] |
Table 1: Comparative IC50 Values of this compound and CR8 in Neuroblastoma Cell Lines. The data clearly indicates that CR8 is significantly more potent than its parent compound, this compound, in inducing cell death in neuroblastoma cells.
Mechanism of Action: Targeting Key Survival Pathways
This compound and CR8 exert their anti-cancer effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9.[1] This inhibition leads to a cascade of events culminating in apoptotic cell death. A key mechanism is the rapid downregulation of the anti-apoptotic protein Mcl-1, a crucial survival factor in many cancers, including neuroblastoma.[1][2] This downregulation occurs at both the mRNA and protein levels.
Furthermore, these CDK inhibitors have been shown to trigger a massive downregulation of MYCN expression in neuroblastoma cells with MYCN amplification, a key driver of aggressive disease.[3] The dual inhibition of Mcl-1 and MYCN highlights the therapeutic potential of this class of drugs in high-risk neuroblastoma.
Below is a diagram illustrating the proposed signaling pathway of this compound and CR8 in neuroblastoma cells.
Figure 1: Signaling Pathway of this compound/CR8 in Neuroblastoma. This diagram illustrates how this compound and its analog CR8 inhibit CDK9, leading to decreased transcription of Mcl-1 and MYCN, ultimately promoting apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and neuroblastoma.
Cell Viability and IC50 Determination
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, IMR32) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or CR8 for a specified duration (e.g., 72 hours).
-
Assay: Cell viability is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like the AlamarBlue assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Analysis of mRNA and Protein Levels
-
RNA Extraction and qRT-PCR: To measure mRNA levels of genes like MCL1 and MYCN, total RNA is extracted from treated and untreated cells. The RNA is then reverse-transcribed into cDNA, and quantitative real-time PCR (qRT-PCR) is performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.
-
Protein Extraction and Western Blotting: To assess protein levels, cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for Mcl-1, MYCN, and a loading control (e.g., β-actin). The protein bands are visualized using a chemiluminescent substrate.
The following diagram outlines a typical experimental workflow for evaluating a compound like this compound in neuroblastoma.
Figure 2: Experimental Workflow for this compound Evaluation. This flowchart outlines the typical progression of preclinical studies for a drug candidate like this compound in neuroblastoma, from initial in vitro screening to in vivo validation.
Comparison with Alternative Therapeutic Strategies
While this compound and its analogs show promise, the therapeutic landscape for neuroblastoma is evolving with a variety of treatment modalities being explored. Current standard-of-care for high-risk neuroblastoma includes chemotherapy, surgery, radiation, and immunotherapy.[4][5]
Emerging and investigational therapies include:
-
Targeted Therapies: Drugs targeting specific molecular alterations, such as ALK inhibitors for patients with ALK mutations.[6]
-
Immunotherapy: This includes monoclonal antibodies (e.g., anti-GD2), CAR T-cell therapy, and checkpoint inhibitors.[4][7]
-
Molecular Radiotherapy: Targeted delivery of radiation using agents like 131I-MIBG.[4][8]
-
Combination Therapies: Numerous clinical trials are underway to evaluate the efficacy of combining different treatment modalities, such as chemotherapy with immunotherapy.[9][10][11][12] For instance, some studies are exploring the combination of CDK inhibitors with retinoic acid to promote differentiation and cell death in neuroblastoma cells.[13]
It's important to note that while complementary and alternative therapies may help manage symptoms and improve quality of life, there is no scientific evidence to support their use as standalone treatments for neuroblastoma.[14]
Conclusion
The preclinical data strongly suggests that CDK inhibition is a viable therapeutic strategy for neuroblastoma. This compound has laid the groundwork for this approach, and its more potent analog, CR8, demonstrates significantly enhanced anti-cancer activity. The mechanism of action, involving the downregulation of key survival factors like Mcl-1 and MYCN, provides a strong rationale for further development. While clinical trial data for this compound in various cancers have shown modest results as a monotherapy, its potential in combination with other agents in neuroblastoma warrants further investigation.[15] The future of CDK inhibitors in neuroblastoma may lie in their use as part of a multi-pronged therapeutic approach, tailored to the specific molecular characteristics of the tumor.
References
- 1. CDK Inhibitors this compound and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK Inhibitors this compound and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK/CK1 inhibitors this compound and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. What’s Needed to Improve Treatments for Neuroblastoma? [solvingkidscancer.org]
- 6. mdpi.com [mdpi.com]
- 7. Emerging and investigational therapies for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alexslemonade.org [alexslemonade.org]
- 9. Small Molecule-Based Drug Combo Could Help To Inhibit Growth of Neuroblastoma | Technology Networks [technologynetworks.com]
- 10. Early data for new drug combination to treat neuroblastoma - ecancer [ecancer.org]
- 11. mayo.edu [mayo.edu]
- 12. UCSF Neuroblastoma Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 13. CDK inhibitors promote neuroblastoma cell differentiation and increase sensitivity to retinoic acid—a promising combination strategy for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. massivebio.com [massivebio.com]
- 15. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Roscovitine
For researchers and scientists at the forefront of drug development, the integrity of your work extends to the safe handling and disposal of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of Roscovitine, a potent cyclin-dependent kinase inhibitor. Adherence to these protocols is paramount for ensuring a safe laboratory environment, maintaining regulatory compliance, and building a culture of safety and trust.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either solid or solution form.[1]
Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid direct contact with skin and eyes.[1][2]
Emergency Procedures:
-
In case of accidental contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
If inhaled: Move the individual to fresh air and seek medical help.[1][2]
-
If swallowed: Rinse the mouth with water and consult a physician.[1][2] Do NOT induce vomiting.[2]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1][3] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][3]
Step 1: Waste Characterization and Segregation
Proper segregation of waste streams is critical for safe and compliant disposal.[4]
-
Solid this compound Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[1]
-
Liquid this compound Waste: Aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof container.[4][5] Ensure the container is compatible with the solvent used.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated, sealed hazardous waste bag or container.[1]
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[1]
Step 2: Labeling and Storage
Properly labeling and storing waste is essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[1]
-
Storage: Store chemical waste in a designated Satellite Accumulation Area (SAA).[5][6] This area must be at or near the point of generation and inspected weekly for leaks.[5][6] Keep waste containers securely closed except when adding or removing waste.[3][5]
Quantitative Storage Limits in Satellite Accumulation Areas
| Waste Type | Maximum Accumulation Volume |
| Hazardous Waste | 55 gallons |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) |
Data sourced from the University of Pennsylvania's Laboratory Chemical Waste Management Guidelines.[6]
Step 3: Waste Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of this compound waste through your institution's EHS department or a certified hazardous waste disposal contractor.
-
Do Not Treat on Your Own: Never attempt to neutralize or treat chemical waste unless it is a specifically approved and documented procedure within your institution's safety protocols.
Experimental Protocols: Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure Personal Protection: Wear appropriate PPE, including respiratory protection if dealing with a powder spill.[2] Avoid dust formation.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2]
-
Clean-up:
-
Solid Spills: Carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.[2]
-
Liquid Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Roscovitine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent chemical compounds like Roscovitine. As a selective inhibitor of cyclin-dependent kinases (CDKs), this compound is a valuable tool in cancer and neurobiology research, but it also presents hazards that necessitate strict adherence to safety protocols.[1][2] This guide provides essential, step-by-step safety and logistical information for handling this compound, from initial preparation to final disposal, ensuring both personal safety and experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance and must be handled with care.[3] According to safety data sheets, exposure can cause irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[4] All personnel must review the complete Safety Data Sheet (SDS) before use.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Source: Cayman Chemical Safety Data Sheet[4]
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure.[5] Standard laboratory attire (long pants, closed-toe shoes) is mandatory. The following table outlines the specific PPE required for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Container/Storage | Double Nitrile Gloves | Lab Coat | Safety Glasses with Side Shields | Not required if container is sealed |
| Weighing Solid Compound | Double Nitrile Gloves | Disposable, low-permeability gown with tight-fitting cuffs | Safety Goggles or Full Face Shield | Fit-tested NIOSH-approved N95/N99 respirator[6] |
| Preparing Solutions | Double Nitrile Gloves | Disposable, low-permeability gown | Safety Goggles or Full Face Shield | Required; perform in a certified chemical fume hood |
| Administering Compound | Double Nitrile Gloves | Lab Coat or Disposable Gown | Safety Glasses with Side Shields | Not required if performed in a fume hood/BSC |
| Waste Disposal | Double Nitrile Gloves | Lab Coat or Disposable Gown | Safety Glasses with Side Shields | Not required if waste is properly contained |
Gloves must be inspected before use and changed immediately if contaminated or torn.[6] Wash hands thoroughly after handling the compound and before leaving the laboratory.[6]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Preparation and Engineering Controls
-
Designated Area : All work with this compound, especially handling the solid powder and preparing stock solutions, must be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to protect from inhalation of aerosols or dust particles.[5]
-
Gather Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the fume hood to minimize traffic in and out of the containment area.
Weighing the Solid Compound
-
Don the appropriate PPE as specified in Table 2.
-
Place a calibrated analytical balance inside the chemical fume hood.
-
Carefully open the container of this compound powder. Avoid creating dust.
-
Using a dedicated spatula, gently transfer the desired amount of powder onto a weigh boat.
-
Once weighing is complete, securely close the primary container.
-
Wipe the spatula, balance, and surrounding surfaces with a damp cloth (e.g., wetted with 70% ethanol) to decontaminate. Dispose of the cloth as hazardous waste.
Preparing Stock Solutions
This compound is soluble in several organic solvents.[3] Freshly prepared solutions are recommended.[3]
-
Perform all steps within a chemical fume hood while wearing appropriate PPE.
-
Add the desired volume of solvent (e.g., DMSO, ethanol) to the vial containing the pre-weighed this compound powder.[3][7]
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
For aqueous solutions, first dissolve this compound in an organic solvent like ethanol (B145695) before diluting with the aqueous buffer.[3] Aqueous solutions should not be stored for more than one day.[3]
Table 3: Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | 35.44 - 71 | ~100 - 200 |
| Ethanol | 30 - 35.44 | ~85 - 100 |
Source: Tocris Bioscience, Cayman Chemical, Selleck Chemicals[1][3][7]
Storage
-
Solid Compound : Store the stock container tightly sealed at -20°C for long-term storage.[6][7]
-
Stock Solutions : Aliquot solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8][9]
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[6][9]
-
Solid Waste : This includes empty vials, contaminated gloves, gowns, pipette tips, and weigh boats.
-
Liquid Waste : This includes unused or expired stock solutions and contaminated solvents.
-
Spill Management : In case of a spill, cordon off the area. Wear full PPE, including a respirator. Cover the spill with an absorbent material, then collect it into a sealed hazardous waste container. Clean the spill area thoroughly.
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the Safe Handling and Disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. gerpac.eu [gerpac.eu]
- 6. biocrick.com [biocrick.com]
- 7. This compound | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
